molecular formula C5H6ClNS B1613517 2-(1-Chloroethyl)thiazole CAS No. 40982-31-8

2-(1-Chloroethyl)thiazole

Cat. No.: B1613517
CAS No.: 40982-31-8
M. Wt: 147.63 g/mol
InChI Key: REGJKLHADIYSNP-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)thiazole is a useful research compound. Its molecular formula is C5H6ClNS and its molecular weight is 147.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-chloroethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS/c1-4(6)5-7-2-3-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGJKLHADIYSNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624384
Record name 2-(1-Chloroethyl)-1,3-thiazole
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Molecular Weight

147.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40982-31-8
Record name 2-(1-Chloroethyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40982-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Chloroethyl)-1,3-thiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(1-Chloroethyl)thiazole (CAS: 40982-31-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1-Chloroethyl)thiazole, a key heterocyclic building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The document delineates its chemical and physical properties, established synthesis methodologies, and critical reactivity patterns. Emphasis is placed on its application as a versatile precursor for the creation of complex molecular architectures, supported by detailed experimental protocols and an exploration of its role in the development of biologically active compounds. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting. This guide is intended to serve as a vital resource for researchers and professionals engaged in the design and execution of synthetic strategies involving this important intermediate.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a fundamental five-membered heterocyclic scaffold that is prevalent in a vast array of biologically active compounds.[1][2] Its unique electronic properties, arising from the presence of both sulfur and nitrogen heteroatoms, confer a distinct reactivity that makes it an invaluable component in medicinal chemistry.[3] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][4][5][6] The ability to functionalize the thiazole ring at various positions is crucial for optimizing the efficacy and safety profiles of drug candidates.[1] this compound, with its reactive chloroethyl side chain, serves as a prime example of a versatile thiazole-based building block, enabling the introduction of diverse functionalities and the construction of complex molecular frameworks.[7][8]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 40982-31-8[9][10]
Molecular Formula C₅H₆ClNS[10]
Molecular Weight 147.63 g/mol [10]
Boiling Point 195.3±23.0 °C at 760 mmHg[10]
Density 1.2±0.1 g/cm³[10]
Flash Point 71.9±22.6 °C[10]

Synthesis and Purification

The synthesis of chloro-substituted thiazoles often involves multi-step procedures. A common precursor for many functionalized thiazoles is 2-chloro-5-chloromethylthiazole.[11][12] While the direct synthesis of this compound is not as extensively documented in readily available literature, analogous synthetic strategies for related compounds provide a foundational understanding. For instance, the synthesis of 2-chloro-5-chloromethylthiazole can be achieved through the chlorination of allyl isothiocyanate.[13] Another approach involves the reaction of 1,3-dichloropropene with sodium thiocyanate, followed by thermal rearrangement and subsequent chlorination.[11]

General Synthetic Workflow for Chlorinated Thiazoles

The following diagram illustrates a generalized synthetic pathway for producing chlorinated thiazole derivatives, which can be adapted for the synthesis of this compound.

G Start Starting Materials (e.g., Allyl Isothiocyanate or 1,3-Dichloropropene) Step1 Reaction with Chlorinating Agent (e.g., Sulfuryl Chloride) Start->Step1 Intermediate Chlorinated Intermediate Step1->Intermediate Step2 Cyclization/ Further Functionalization Intermediate->Step2 Product This compound (or related derivative) Step2->Product

Caption: Generalized workflow for the synthesis of chlorinated thiazoles.

Illustrative Experimental Protocol: Synthesis of 2-Chloro-5-chloromethylthiazole

This protocol, adapted from established methods, provides a framework for the synthesis of a related and crucial intermediate.[11][13][14]

Materials:

  • Allyl isothiocyanate

  • Sulfuryl chloride

  • Inert solvent (e.g., dichloromethane)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a fume hood, dissolve allyl isothiocyanate in an inert solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sulfuryl chloride dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Note: This is a generalized procedure and may require optimization for specific substrates and scales.

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom attached to the chlorine and the inherent aromaticity of the thiazole ring.[15][16] The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, which is a cornerstone of combinatorial chemistry and drug discovery.[1][7]

Key Reactions
  • Nucleophilic Substitution: The chloroethyl group readily reacts with various nucleophiles such as amines, thiols, and alcohols to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. These reactions are fundamental in building more complex molecular scaffolds.[15]

  • Cross-Coupling Reactions: While the chloroethyl group is not directly involved, the thiazole ring itself can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) if further functionalized, for instance, by introducing a halogen at another position on the ring.[1]

  • Formation of Biologically Active Molecules: The derivatives of this compound are precursors to a multitude of compounds with therapeutic potential. For example, thiazole-containing compounds have been investigated as anticancer, antimicrobial, and anti-inflammatory agents.[2][4][5][6][17]

Role as a Synthetic Building Block

The following diagram illustrates the versatility of this compound as a building block in the synthesis of diverse chemical entities.

G Start This compound NucSub Nucleophilic Substitution Start->NucSub Amine Reaction with Amine (R-NH2) NucSub->Amine Thiol Reaction with Thiol (R-SH) NucSub->Thiol Alcohol Reaction with Alcohol (R-OH) NucSub->Alcohol ProductAmine Amine Derivative Amine->ProductAmine ProductThiol Thioether Derivative Thiol->ProductThiol ProductEther Ether Derivative Alcohol->ProductEther

Caption: Reactivity of this compound with various nucleophiles.

Safety and Handling

As with any chlorinated organic compound, this compound should be handled with appropriate safety precautions.[9][18]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[19][20]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[19]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[19]

  • Disposal: Dispose of waste materials according to local, state, and federal regulations.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.[18]

  • In case of eye contact: Rinse cautiously with water for several minutes.[18][20]

  • If inhaled: Move the person to fresh air.[18]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[18][20]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[9]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique combination of a reactive chloroethyl side chain and a stable thiazole core provides a powerful tool for the construction of a wide array of complex molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in the pursuit of novel pharmaceuticals and other biologically active compounds. This guide serves as a foundational resource to aid researchers and drug development professionals in harnessing the full potential of this important synthetic intermediate.

References

  • Safety data sheet. KEIMFARBEN GMBH. Available at: [Link]

  • Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. International Journal of Scientific & Engineering Research. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Semantic Scholar. Available at: [Link]

  • Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. 3M. Available at: [Link]

  • 2-Chlorothiazole | C3H2ClNS. PubChem. Available at: [Link]

  • Method for preparing 2-chlorine-5 chloromethyl thiazole. Eureka | Patsnap. Available at: [Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-thiazole. Google Patents.
  • Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • The Essential Role of Thiazole in Pharmaceutical Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Thiazole Derivatives: Building Blocks for Next-Gen Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Overview of the Chemistry of 2-Thiazolines. ACS Publications. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Available at: [Link]

  • Chiral thiazoline and thiazole building blocks for the synthesis of peptide-derived natural products. PubMed. Available at: [Link]

  • Thiazole derivatives: prospectives and biological applications. ResearchGate. Available at: [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. ResearchGate. Available at: [Link]

  • Chemical Properties of Thiazole, 2-ethyl- (CAS 15679-09-1). Cheméo. Available at: [Link]

  • Mechanistic aspects of reactive metabolite formation in clomethiazole catalyzed biotransformation by cytochrome P450 enzymes. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Design, synthesis and biological screening of 2,4-dichlorothiazole-5-carboxaldehyde-derived chalcones as potential antitubercular and antiproliferative agents. ResearchGate. Available at: [Link]

  • Showing Compound Thiazole (FDB000907). FooDB. Available at: [Link]

  • Development of a Synthetic Method for Imidazo[2,1‐b]thiazole-Based Heterocycles. JETIR. Available at: [Link]

Sources

Comparative Technical Guide: 2-(1-Chloroethyl)thiazole vs. 5-(2-Chloroethyl)-4-methylthiazole

[1]

Executive Summary

This technical guide analyzes the structural, synthetic, and pharmacological divergence between 2-(1-chloroethyl)thiazole (Molecule A) and 5-(2-chloroethyl)-4-methylthiazole (Molecule B, commonly known as Clomethiazole ).[1]

While both compounds share a thiazole core and a chloroalkyl substituent, they represent distinct chemical entities with non-overlapping utility. Molecule B is a potent sedative-hypnotic drug and a structural analog of the Vitamin B1 (Thiamine) thiazole moiety.[2] Molecule A serves primarily as a high-reactivity electrophilic building block in agrochemical and kinase inhibitor synthesis.[1] This guide provides a rigorous examination of their synthesis, reactivity profiles, and handling protocols.

Structural & Electronic Landscape

The fundamental difference lies in the position of the substituent on the heterocyclic ring and the steric environment of the halogen.

FeatureThis compound (Molecule A)5-(2-chloroethyl)-4-methylthiazole (Molecule B)[1]
Formula C₅H₆ClNSC₆H₈ClNS
Substitution Site C2 Position (Between N and S)C5 Position (Adjacent to S)
Halide Type Secondary (Benzylic-like)Primary (Homobenzylic)
Electronic State Electron-deficient attachment site.[1]Electron-rich attachment site.[1]
Chirality Chiral (Racemic mixture typ.)Achiral
Primary Utility Synthetic IntermediateAPI (Clomethiazole), Vitamin B1 Precursor
Electronic Implications[1][3]
  • The C2 Position (Molecule A): The C2 carbon is flanked by the electronegative Nitrogen and Sulfur atoms, making it the most electron-deficient position on the ring.[3] A substituent here affects the ring's susceptibility to nucleophilic attack.[3][4] The 1-chloroethyl group creates a secondary carbocation intermediate that is resonance-stabilized by the thiazole ring, making it highly reactive in

    
     pathways.[1]
    
  • The C5 Position (Molecule B): The C5 position is electron-rich.[3][4] The 2-chloroethyl chain acts as a typical primary alkyl halide but is tethered to an aromatic system. Its reactivity is dominated by

    
     mechanisms.
    

Synthetic Pathways and Protocols

Synthesis of 5-(2-chloroethyl)-4-methylthiazole (Clomethiazole)

The industrial standard involves the conversion of 4-methyl-5-thiazoleethanol (MTE) , a key metabolite and precursor of Thiamine.[1]

Mechanistic Pathway

The hydroxyl group of MTE is converted to a chloride using Thionyl Chloride (

Clomethiazole_Synthesiscluster_conditionsReaction ConditionsMTE4-Methyl-5-thiazoleethanol(Precursor)InterAlkyl ChlorosulfiteIntermediateMTE->Inter+ SOCl2- HClSOCl2Thionyl Chloride(Reagent)ProductClomethiazole(HCl Salt)Inter->ProductSN2 / SNi- SO2DetailsSolvent: CHCl3 or DCMTemp: 0°C -> RefluxYield: >90%

Figure 1: Conversion of MTE to Clomethiazole via Deoxychlorination.

Experimental Protocol: Chlorination of MTE

Objective: Synthesis of Clomethiazole Hydrochloride.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a reflux condenser fitted with a gas scrubber (NaOH trap) to neutralize HCl/SO₂ evolution.

  • Charge: Add 4-methyl-5-thiazoleethanol (0.1 mol, 14.3 g) and anhydrous Dichloromethane (DCM) (150 mL). Cool to 0°C in an ice bath.

  • Addition: Dropwise add Thionyl Chloride (0.12 mol, 8.7 mL) over 30 minutes. Caution: Exothermic reaction with gas evolution.

  • Reaction: Remove ice bath and reflux at 40°C for 3 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

  • Workup: Evaporate solvent and excess

    
     under reduced pressure.
    
  • Purification: The residue is the hydrochloride salt. Recrystallize from Isopropanol/Ether to obtain white hygroscopic crystals.

    • Validation: melting point 133–137°C (HCl salt).[5]

Synthesis of this compound

This molecule requires constructing the C2-ethyl branch.[1] The most robust route is the reduction of 2-acetylthiazole followed by chlorination.

Mechanistic Pathway[6]
  • Reduction: 2-Acetylthiazole

    
     1-(thiazol-2-yl)ethanol (using 
    
    
    ).
  • Chlorination: 1-(thiazol-2-yl)ethanol

    
     this compound (using 
    
    
    or
    
    
    ).[1]

Note on Stereochemistry: This produces a racemic mixture . If a specific enantiomer is required for a chiral drug target, enzymatic reduction or chiral resolution is necessary before chlorination.

Reactivity & Functional Divergence[1][7]

The reactivity profile dictates how these molecules are used in drug discovery.

Reaction TypeMolecule A (2-substituted, sec-chloride)Molecule B (5-substituted, prim-chloride)
Nucleophilic Substitution Fast (

mixed with

).
The carbocation is stabilized by the adjacent thiazole pi-system.[1]
Moderate (

).
Classic primary halide kinetics. Sterically accessible.
Elimination (E2) High Risk. Base treatment readily forms 2-vinylthiazole (styrene analog).[1]Low Risk. Requires strong forcing conditions to form the vinyl species.
Stability Low. Prone to hydrolysis in moist air. Vesicant.High. Stable as HCl salt.
Comparative Reactivity Diagram[1]

Reactivity_ComparisonMolAThis compound(Molecule A)ElimElimination to2-VinylthiazoleMolA->ElimBase (E2)Nu_ANu- Substitution(Branched Product)MolA->Nu_ANucleophile (SN1/SN2)MolBClomethiazole(Molecule B)Nu_BNu- Substitution(Linear Extension)MolB->Nu_BNucleophile (SN2)GABAPharmacological Binding(GABA-A Receptor)MolB->GABAIn Vivo

Figure 2: Divergent reaction pathways.[1] Molecule A is prone to elimination; Molecule B is stable and bioactive.

Pharmacology: The Clomethiazole Profile[8][9]

Molecule B (Clomethiazole) is a clinically significant sedative.[2][6][7][8] Molecule A has no established clinical use as a standalone drug but acts as a scaffold.

Mechanism of Action (Clomethiazole)

Clomethiazole acts as a Positive Allosteric Modulator (PAM) of the

67
  • Binding Site: Distinct from the benzodiazepine and barbiturate binding sites.[6] It binds to a transmembrane site on the

    
    -subunit.
    
  • Effect: Increases the open-probability of the chloride ion channel in the presence of GABA, leading to hyperpolarization of the neuron and CNS depression.[6]

  • Clinical Indication: Acute alcohol withdrawal (mitigates Delirium Tremens) and insomnia in the elderly.[6]

Pharmacokinetics[6][9][10]
  • Metabolism: Extensive first-pass metabolism in the liver via CYP2E1 .

  • Interaction Warning: Because it inhibits CYP2E1, it can alter the metabolism of other drugs and ethanol itself.

Safety and Handling Protocols

Vesicant Warning (Molecule A & B)

Both compounds are alkyl chlorides. While Clomethiazole is used clinically, the free base and especially Molecule A (this compound) are alkylating agents .[1]

  • Skin: Potent irritants/vesicants. Can cause blistering.

  • Inhalation: Mucosal damage. Handle strictly in a fume hood.

Self-Validating Purity Check

Before using either compound in a critical step, perform this rapid check:

  • Dissolve 10 mg in

    
    .
    
  • Run 1H NMR.

  • Check:

    • Molecule B: Look for the triplet at

      
       ~3.7 ppm (
      
      
      -Cl). If a broad singlet appears at
      
      
      ~3.8-4.0, hydrolysis to the alcohol (MTE) has occurred.[1]
    • Molecule A: Look for the quartet at

      
       ~5.2 ppm (
      
      
      -Cl). If doublets appear in the alkene region (
      
      
      5.5-6.5 ppm), elimination to 2-vinylthiazole has occurred.[1]

References

  • Synthesis and Pharmacology of Chlormethiazole. National Center for Biotechnology Information. PubChem Compound Summary for CID 10783.Link[1]

  • Mechanism of Action on GABA-A Receptors. Patsnap Synapse. Clomethiazole Mechanism.[2][6][7][8][9]Link[1]

  • Thiazole Reactivity and Functionalization. BenchChem. Comparative Guide to Thiazole Reactivity.Link[1]

  • Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole. Google Patents.[1] EP0619815B1.Link[1]

  • This compound Chemical Properties. ChemicalBook. CAS 40982-31-8 Data.[1]Link[1]

physical properties of 2-(1-chloroethyl)thiazole liquid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 2-(1-chloroethyl)thiazole Liquid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound is a heterocyclic compound featuring a thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen.[1] Thiazole derivatives are significant scaffolds in medicinal and agricultural chemistry, forming the core of numerous pharmaceuticals and specialized chemicals.[1][2] As a chloroethyl-substituted thiazole, this compound serves as a reactive intermediate in organic synthesis. The chloroethyl group provides a key electrophilic site for nucleophilic substitution, enabling the elaboration of more complex molecules.

Understanding the physical properties of a liquid reagent like this compound is paramount for its effective use in a research and development setting. These properties dictate optimal storage conditions, handling procedures, and reaction parameters, ensuring both safety and experimental reproducibility. This guide provides a comprehensive overview of the key physical characteristics of this compound and details the standard experimental methodologies for their determination.

Core Physical and Chemical Properties

The fundamental identifiers and properties of this compound are summarized below. While extensive experimental data for this specific compound is not widely published, the table provides its core molecular identity. The subsequent sections focus on the robust and universally applicable methods for determining the key physical parameters for this and similar liquid reagents.

PropertyValueSource
CAS Number 40982-31-8[3][4]
Molecular Formula C₅H₆ClNS[3]
Molecular Weight 147.63 g/mol [3]
Appearance Likely a liquid at room temperatureInferred

Experimental Methodologies for Property Determination

The following protocols are standard, self-validating systems for characterizing the physical properties of a liquid chemical like this compound in a laboratory setting.

Determination of Density

Density (ρ) is a fundamental physical property defined as the mass of a substance per unit volume. Its determination is crucial for converting between mass and volume for reaction stoichiometry. The most common and accurate laboratory method involves the use of a pycnometer or a calibrated graduated cylinder and a precision balance.

Principle of Causality: This method relies on the direct measurement of the two variables that define density: mass and volume. By accurately weighing a precisely measured volume of the liquid, the density can be reliably calculated. Repeating the measurement and averaging the results enhances the precision and trustworthiness of the data.[5]

Experimental Protocol (Using Measuring Cylinder):

  • Zero the Balance: Place a clean, dry 10 mL or 25 mL graduated cylinder on an electronic balance and press the 'tare' or 'zero' button.[6]

  • Measure Volume: Carefully pour approximately 5-10 mL of this compound into the graduated cylinder. To avoid parallax error, read the volume at eye level from the bottom of the meniscus.[5][6] Record this volume (V) precisely.

  • Measure Mass: Place the graduated cylinder containing the liquid back onto the tared balance. The displayed value is the mass (m) of the liquid. Record this mass.

  • Calculate Density: Use the formula ρ = m / V . The resulting unit will typically be in grams per milliliter (g/mL).

  • Repeat and Average: Perform the procedure at least three times to ensure consistency and calculate the average density.[6] This self-validation step is critical for reliable results.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.[7] It is a critical indicator of a substance's purity. The Thiele tube or capillary method is highly effective for determining the boiling point of small quantities of a liquid.[8]

Principle of Causality: As the liquid is heated, its vapor pressure increases. Air trapped in an inverted capillary tube is displaced by the liquid's vapor. At the boiling point, the vapor pressure inside the capillary equals the external atmospheric pressure, resulting in a rapid and continuous stream of bubbles.[9] Upon cooling, the point at which the liquid is drawn back into the capillary precisely corresponds to the boiling point, as the external pressure overcomes the vapor pressure.[8]

Experimental Protocol (Thiele Tube Method):

  • Sample Preparation: Fill a small test tube (e.g., a Durham tube) with this compound to a depth of about 1-2 cm.

  • Capillary Insertion: Take a capillary tube sealed at one end and place it into the test tube with the open end submerged in the liquid.

  • Apparatus Assembly: Attach the test tube to a thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Insert the assembly into a Thiele tube containing heating oil (e.g., mineral oil or paraffin), ensuring the sample is fully immersed.[8]

  • Observation: Gently and continuously heat the side arm of the Thiele tube with a microburner.[8] Observe the capillary tube. When a rapid and continuous stream of bubbles emerges from the open end of the capillary, the liquid's boiling point has been exceeded.[9]

  • Cooling and Measurement: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to be drawn into the capillary tube.[8][9] Record this temperature.

  • Record Barometric Pressure: The observed boiling point is dependent on atmospheric pressure. Always record the barometric pressure alongside the measured boiling point.[8]

Boiling_Point_Workflow A Prepare Sample: Fill small tube with liquid. B Insert inverted capillary tube (open end down). A->B C Attach tube to thermometer and place in Thiele tube. B->C D Heat Thiele tube gently. Observe for bubbles. C->D E Vigorous, continuous stream of bubbles observed. D->E Onset of boiling F Remove heat source. Allow to cool slowly. E->F G Liquid is drawn into capillary. Record this temperature. F->G Cooling phase H Result: Observed Boiling Point G->H

Caption: Experimental workflow for boiling point determination using the Thiele tube method.

Determination of Refractive Index

The refractive index (n) of a liquid is a dimensionless number that describes how fast light travels through the material.[10] It is a highly sensitive physical property that is useful for identifying and assessing the purity of a liquid sample. It is dependent on both the temperature and the wavelength of light used for the measurement.[10]

Principle of Causality: Refraction occurs because light travels at different velocities in different media. The refractive index is the ratio of the speed of light in a vacuum (or air, for practical purposes) to its speed within the liquid.[10] This change in speed causes the light to bend at an angle when it passes from one medium to another, a phenomenon governed by Snell's Law. A refractometer precisely measures this angle of refraction to determine the refractive index.[11]

Experimental Protocol (Using an Abbe Refractometer):

  • Calibration: Ensure the refractometer is calibrated using a standard of known refractive index, such as distilled water.

  • Temperature Control: Turn on the circulating water bath connected to the refractometer prisms to maintain a constant temperature, typically 20°C. Report refractive indices as nD²⁰, where 20 is the temperature and D refers to the sodium D-line wavelength (589 nm).[10]

  • Sample Application: Place 1-2 drops of this compound onto the surface of the lower prism.

  • Measurement: Close the prisms firmly. Look through the eyepiece and turn the adjustment knob until the light and dark fields are sharply focused and meet at the crosshairs.

  • Reading: Read the refractive index value from the instrument's scale.

  • Cleaning: Clean the prisms thoroughly with a soft tissue and an appropriate solvent (e.g., ethanol or acetone) immediately after the measurement.

Interrelation of Physical Properties

The physical properties of a liquid are not independent but are influenced by external conditions and intrinsic molecular structure. Understanding these relationships is key to interpreting experimental data correctly.

Physical_Properties_Logic cluster_0 External Conditions cluster_1 Intrinsic Properties cluster_2 Measured Physical Properties Temp Temperature Density Density Temp->Density inversely affects RefractiveIndex Refractive Index Temp->RefractiveIndex inversely affects Pressure Atmospheric Pressure BoilingPoint Boiling Point Pressure->BoilingPoint directly affects Structure Molecular Structure (Weight, Polarity) Structure->Density influences Structure->BoilingPoint influences Structure->RefractiveIndex influences

Caption: Logical relationship between external conditions and measured physical properties.

Safety, Handling, and Storage

As a chlorinated heterocyclic compound, this compound requires careful handling to minimize risk. While a specific, comprehensive safety dataset for this compound is not available, the following guidelines based on similar chemical structures should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile rubber), and eye/face protection (safety glasses with side-shields or goggles).[12][13]

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[12]

  • Skin and Eye Contact: Avoid all contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice.[4][14] Remove any contaminated clothing immediately.[15]

  • Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires. In combustion, toxic fumes including hydrogen chloride, sulfur oxides, and nitrogen oxides may be emitted.[4][13]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances and sources of ignition.[12]

References

  • Doc Brown's Chemistry. (n.d.). Experiments to determine density of liquid apparatus method calculation. Retrieved from [Link]

  • Latin American Journal of Physics Education. (n.d.). FINDING DENSITY OF LIQUID USING A METER RULE. Retrieved from [Link]

  • Acta Physica Polonica A. (2015). An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. Retrieved from [Link]

  • Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. Retrieved from [Link]

  • University of Technology, Iraq. (n.d.). Experiment 15 - DETERMINATION OF THE REFRACTIVE INDEX OF GLASS. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • University of Technology, Iraq. (n.d.). Experiment to calculate the refractive index of glass. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 4: Refractive Index. Retrieved from [Link]

  • DENSITY MEASUREMENT EXPERIMENT. (n.d.). Retrieved from [Link]

  • Scribd. (n.d.). 02 Exp 1 Boiling Point Determination. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

  • Jamie Somers. (n.d.). Determination of Refractive Index Using Snell's Law. Retrieved from [Link]

  • Georganics. (n.d.). 2-Chloro-5-(1-chloroethyl)thiazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 5-(2-Chloroethyl)-4-methyl-1,3-thiazole hydrochloride (1:1). Retrieved from [Link]

  • KEIMFARBEN GMBH. (n.d.). Safety data sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-(CHLOROMETHYL)-1,3-BENZOTHIAZOLE. Retrieved from [Link]

Sources

safety data sheet SDS for 2-(1-chloroethyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: 2-(1-Chloroethyl)thiazole

Content Type: Technical Whitepaper / Advanced Safety Guide Target Audience: Synthetic Chemists, Process Safety Engineers, and Drug Discovery Researchers.

Executive Summary & Chemical Identity

This compound (CAS: 40982-31-8) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals. Unlike its more common isomer, 5-(2-chloroethyl)-4-methylthiazole (Clomethiazole intermediate), this compound features a secondary alkyl chloride attached directly to the C2 position of the thiazole ring.

This structural motif imparts unique electrophilic reactivity, making the compound a potent alkylating agent. Consequently, it requires a safety protocol that goes beyond standard organic solvent handling, addressing its potential for nucleophilic displacement reactions in vivo (toxicity) and in vitro (instability).

Chemical Specifications
PropertyValueNotes
CAS Number 40982-31-8 Unique Identifier
IUPAC Name 2-(1-Chloroethyl)-1,3-thiazole
Molecular Formula C₅H₆ClNS
Molecular Weight 147.63 g/mol
Physical State LiquidColorless to pale yellow
Boiling Point ~178°C@ 760 mmHg (Predicted)
Density ~1.238 g/cm³@ 25°C
Solubility Soluble in DCM, EtOAc, MeCNReacts with water/alcohols

Hazard Profiling & GHS Classification

Core Insight: The toxicity of this compound is driven by its alkylating potential . The secondary chloride at the benzylic-like position (alpha to the heteroaromatic ring) is highly susceptible to nucleophilic attack by biological macromolecules (DNA, proteins), leading to cytotoxicity and sensitization.

GHS Classification (Derived from Analogous Haloalkyl Thiazoles)
  • Signal Word: DANGER

  • Acute Toxicity (Oral/Dermal): Category 3 (Toxic if swallowed or in contact with skin).

  • Skin Corrosion/Irritation: Category 1B or 2 (Causes severe skin burns or irritation).

  • Serious Eye Damage: Category 1 (Risk of irreversible damage).

  • Sensitization: Skin Sensitizer Category 1 (May cause allergic reaction).[1]

Critical Safety Note: Treat this compound as a Class 1 Alkylating Agent . Do not rely solely on "Harmful" (Category 4) designations found in generic databases; the structural reactivity warrants "Toxic" (Category 3) handling protocols.

Molecular Reactivity Visualization

The following diagram illustrates the electrophilic nature of the C2-sidechain, highlighting why this compound is both a useful reagent and a biological hazard.

ReactivityPathways Compound This compound (Electrophile) Nu_Bio Biological Nucleophiles (DNA bases, Cysteine residues) Compound->Nu_Bio Uncontrolled Alkylation Nu_Syn Synthetic Nucleophiles (Amines, Thiols, Azides) Compound->Nu_Syn Controlled Synthesis Hydrolysis Hydrolysis Product (2-(1-Hydroxyethyl)thiazole + HCl) Compound->Hydrolysis Moisture Exposure Toxicity Cellular Toxicity / Sensitization Nu_Bio->Toxicity Mechanism of Action Product Target Intermediate (C-N / C-S Bond Formation) Nu_Syn->Product SN2 Displacement

Figure 1: Reactivity pathways showing the dual nature of the compound as a synthetic tool and a toxicological hazard.

Handling, Storage, and Stability Protocol

Storage Causality
  • Temperature: Store at 2–8°C .

    • Reasoning: Secondary alkyl halides can undergo slow elimination (dehydrohalogenation) to form vinyl thiazoles, especially if traces of acid or base are present. Refrigeration slows this kinetic degradation.

  • Atmosphere: Argon or Nitrogen blanket .

    • Reasoning: The C-Cl bond is sensitive to hydrolysis. Moisture will displace the chloride, generating HCl, which autocatalytically accelerates further degradation of the thiazole ring.

Operational Handling
  • Engineering Controls: Always handle in a certified chemical fume hood.

  • Vessel Choice: Use glass or Teflon (PTFE). Avoid stainless steel for long-term storage if moisture is suspected (corrosion risk from HCl evolution).

  • Transfer: Use positive displacement pipettes or syringes to minimize aerosol generation.

PPE Decision Matrix
Exposure PotentialRecommended PPERationale
Routine Transfer (<10g)Nitrile Gloves (Double gloved), Lab Coat, Safety Glasses.Incidental splash protection.
Scale-Up / Heating (>10g)Silver Shield / Laminate Gloves , Face Shield + Goggles, Apron.Penetration time of chloro-organics through standard nitrile is low (<15 mins).
Spill Cleanup Tyvek Suit, Full-face Respirator (OV/AG Cartridge).High vapor toxicity and skin absorption risk.

Emergency Response & First Aid

Self-Validating Protocol: The "Speed-Dilution" Principle.

  • Theory: Alkylating agents react with tissue immediately. The goal is not just to "wash" but to dilute the concentration gradient driving the chemical into the dermis.

Step-by-Step Response
  • Skin Contact (Critical):

    • Immediate: Drench with water for 5 minutes.

    • Secondary: Wash with 5% Sodium Bicarbonate solution (if available) or soap and water. Why? Bicarbonate neutralizes any HCl generated by hydrolysis on the skin surface.

    • Medical: Seek evaluation for potential delayed blistering.

  • Eye Contact:

    • Irrigate for minimum 15 minutes . Do not use neutralizing agents in the eyes; use saline or water only.

  • Inhalation:

    • Evacuate to fresh air.[2][3][4] If breathing is labored, administer oxygen. Monitor for pulmonary edema (delayed onset up to 24h).

Spill Control Workflow

SpillResponse Start Spill Detected Assess Volume > 50mL? Start->Assess Evacuate Evacuate Lab Call HazMat Assess->Evacuate Yes Contain Contain with Absorbent (Vermiculite/Sand) Assess->Contain No Neutralize Apply Decon Solution (10% Na2CO3 + Soap) Contain->Neutralize Disposal Collect as Halogenated Waste Neutralize->Disposal

Figure 2: Decision logic for accidental release, prioritizing containment and neutralization.

Synthesis & Application Context

For researchers, this compound is a "masked" ethylamine or ethylthiol equivalent.

  • Nucleophilic Substitution: The chlorine atom is a good leaving group.

    • Reaction with Amines: Yields 2-(1-aminoethyl)thiazoles (reductive amination alternative).

    • Reaction with Thiols:[5] Yields thioethers.

  • Stereochemistry: The C2-position is chiral. Commercial supplies are typically racemic. If using for chiral synthesis, be aware that SN2 reactions will invert the center, but SN1 pathways (promoted by polar solvents) will racemize it.

Example Protocol (Amination):

  • Dissolve this compound in dry Acetonitrile.

  • Add 1.5 eq of amine and 2.0 eq of K₂CO₃ (to scavenge HCl).

  • Heat to 60°C. Monitor by TLC/LCMS.

  • Note: Do not use alcohols as solvents to prevent ether formation (solvolysis).

References

  • PubChem. (2024).[6] Compound Summary: this compound.[6] National Library of Medicine. Retrieved from [Link]

  • ECHA. (2024). Guidance on the Application of the CLP Criteria - Alkylating Agents. European Chemicals Agency.[7] Retrieved from [Link]

Sources

Technical Guide: Solubility & Process Stability of 2-(1-chloroethyl)thiazole

[1]

Executive Summary

Compound: 2-(1-chloroethyl)thiazole CAS: 40982-31-8 (Free Base) Role: High-value electrophilic intermediate for pharmaceutical and agrochemical synthesis.[1]

This guide addresses the critical solubility landscape of this compound. Unlike stable commodity chemicals, this compound possesses a reactive

Core Insight: The primary challenge is not finding a solvent that dissolves the compound (it is lipophilic and dissolves readily in most organics), but finding a solvent that prevents nucleophilic attack (solvolysis) or polymerization during processing.

Physicochemical Profile

Understanding the molecular drivers of solubility is essential for predictive solvent selection.

PropertyValue / DescriptionImplication for Solubility
Molecular Weight 147.63 g/mol Low MW facilitates dissolution in diverse organic solvents.[1]
Physical State Oil or Low-Melting SolidHigh miscibility with organic liquids; requires crystallization at low temp.[1]
Polarity Moderate (Heteroaromatic ring)Soluble in medium-polarity solvents (DCM, EtOAc).
LogP (Predicted) ~2.0 – 2.5Lipophilic character; poor water solubility (<1 g/L).
Reactivity Electrophilic

-carbon
High Risk: Reacts with nucleophilic solvents (MeOH, EtOH, Amines).

Solubility Landscape & Solvent Compatibility

The following data categorizes solvents based on Solubility Power (Thermodynamic capability to dissolve) and Process Stability (Kinetic inertness).

Solvent Class Analysis[1][2]
Class A: Recommended (High Solubility / High Stability)

These solvents are non-nucleophilic and possess sufficient polarity to interact with the thiazole nitrogen while solvating the lipophilic ethyl chloride chain.

  • Dichloromethane (DCM): Excellent solvent. High volatility allows for easy removal at low temperatures, minimizing thermal degradation.

  • Ethyl Acetate (EtOAc): Good general solvent. Useful for liquid-liquid extraction.[1]

  • Acetonitrile (MeCN): High solubility. Often used as the reaction solvent for the synthesis of this compound (e.g., from thioamides).

  • Toluene: Good solubility. Ideal for azeotropic drying if water needs to be removed.

Class B: Conditional (High Solubility / Low Stability)
  • Methanol / Ethanol: The compound is highly soluble, BUT these solvents are nucleophilic. Prolonged storage or heating will lead to the formation of the ether analog (solvolysis), releasing HCl.

    • Usage Rule: Use only if the subsequent reaction is a nucleophilic substitution with an alkoxide, or at cryogenic temperatures (-20°C) for rapid transfers.

Class C: Poor Solvents (Anti-Solvents)
  • Water: Insoluble as the free base. Soluble as the hydrochloride salt.[2]

    • Note: Aqueous conditions often lead to hydrolysis of the chloride to the alcohol.

  • Heptane / Hexane: Moderate to low solubility. Can be used as an anti-solvent to precipitate the hydrochloride salt or to crystallize the free base at low temperatures.

Summary Table[1]
SolventSolubility (Free Base)Stability RiskProcess Application
Dichloromethane >500 g/L (Miscible)LowExtraction, Chromatography
Acetonitrile >500 g/L (Miscible)LowReaction Medium
Ethyl Acetate HighLowExtraction, Crystallization
Toluene HighLowScale-up, Azeotropic Drying
Methanol HighHigh (Solvolysis) Avoid (unless reactant)
Water Negligible (<1 g/L)High (Hydrolysis) Wash steps (rapid only)
Heptane Low/ModerateLowAnti-solvent / Trituration

Mechanistic Visualization: Solvent Selection Logic

The following decision tree guides the researcher through selecting the correct solvent based on the intended unit operation.

SolventSelectionStartStart: Solvent Selection forThis compoundOpTypeSelect OperationStart->OpTypeReactionReaction / SynthesisOpType->ReactionExtractionWorkup / ExtractionOpType->ExtractionStorageStorage / TransportOpType->StorageCheckNucIs the solvent Nucleophilic?(Alcohol, Amine, Water)Reaction->CheckNucExtractSolvUse: EtOAc or DCM(Immiscible with Water)Extraction->ExtractSolvSafeSolvUse: DCM, Toluene, MeCN(Inert & Soluble)Storage->SafeSolvCheckPolarIs Polarity Required?CheckNuc->CheckPolarNoRiskySolvSTOP: High Risk of Solvolysis(Formation of Ether/Alcohol)CheckNuc->RiskySolvYesCheckPolar->SafeSolvYes

Caption: Decision logic for solvent selection emphasizing the exclusion of nucleophilic solvents to prevent degradation.

Experimental Protocols

Protocol: Solubility Determination with Stability Check

Standard "shake-flask" methods can yield false positives if the compound degrades.[1] This protocol validates both solubility and integrity.

Materials:

  • HPLC or GC with FID/MS.

  • Thermostatted shaker bath.

  • 0.45 µm PTFE syringe filters (Do not use Nylon/Cellulose due to potential adsorption/reaction).

Step-by-Step:

  • Preparation: Add excess this compound (approx. 100 mg) to 1 mL of the target solvent in a crimp-top vial.

  • Equilibration: Agitate at 25°C for 1 hour.

    • Expert Note: Do not equilibrate for 24h initially. Fast degradation in alcohols can occur.

  • Sampling: Filter an aliquot using the PTFE filter.

  • Assay (The Critical Step):

    • Dilute the filtrate into an inert solvent (e.g., Acetonitrile) immediately.

    • Inject into GC/HPLC.

    • Check: Look for the parent peak. If a new peak appears (e.g., shifted retention time corresponding to the methyl ether in methanol), the compound is reactive , not just soluble.

  • Quantification: Compare peak area to a calibration curve derived from a fresh standard in DCM.

Process Workflow: Extraction & Isolation

Isolating the compound from an aqueous reaction mixture (e.g., after chlorination).

ExtractionWorkflowRxnMixReaction Mixture(Acidic, Aqueous)NeutralizeNeutralize to pH 7-8(NaHCO3 or NaOH)RxnMix->NeutralizeCaution:ExothermExtractExtract with DCM or EtOAc(2x Volume)Neutralize->ExtractWashWash Organic Phase(Brine)Extract->WashDryDry over Na2SO4(Avoid Acidic Clays)Wash->DryEvapRotary Evaporation(< 40°C)Dry->Evap

Caption: Standard workup procedure.[1] Neutralization is critical to prevent acid-catalyzed hydrolysis during extraction.[1]

Expert Insights & Troubleshooting

Why does "Like Dissolve Like" fail here?

While solubility parameters suggest alcohols would be excellent solvents (matching the polarity of the thiazole ring), the chemical incompatibility overrides thermodynamic solubility. The C-Cl bond is activated by the thiazole ring's electron-withdrawing nature (via the imine-like nitrogen), making the

1
Handling the Hydrochloride Salt

If the free base is too unstable or an oil, converting it to the Hydrochloride Salt is a standard stabilization strategy.

  • Solubility of HCl Salt: Soluble in Water, Methanol. Insoluble in Ether, Heptane, EtOAc.

  • Protocol: Dissolve free base in dry EtOAc, bubble dry HCl gas or add HCl/Dioxane. The salt precipitates as a white solid.

Safety Note

Chlorinated thiazoles can be skin sensitizers and lachrymators. All solubility testing must be performed in a fume hood.

References

  • ChemicalBook. (n.d.).[3] 2-(1-Chloro-ethyl)-thiazole Properties and Safety. Retrieved from

  • National Institute of Standards and Technology (NIST). (2020). Solubility Data Series: Halogenated Ethanes and Ethenes with Water. Retrieved from

  • European Patent Office. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole (EP 0794180 B1).[1] Retrieved from

  • Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects in Substitution Reactions. Retrieved from

  • BldPharm. (n.d.). 4-(2-Chloroethyl)-2-methylthiazole Safety Data Sheet. Retrieved from

Stability Profile & Handling Protocols: Secondary Alkyl Chlorides on Thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Activated" Paradox

Secondary alkyl chlorides attached to thiazole rings (specifically at the C2, C4, or C5 positions) represent a unique challenge in medicinal chemistry and process development.[1] While structurally analogous to benzylic chlorides, they exhibit a distinct "Activated-Deactivated" paradox :

  • Nucleophilic Deactivation: The electron-deficient nature of the thiazole ring (similar to pyridine) destabilizes the developing carbocation, significantly retarding

    
     solvolysis compared to benzyl chloride.
    
  • Base Activation: The same electron-withdrawing effect significantly increases the acidity of the

    
    -proton, making the molecule highly susceptible to E2 or E1cB elimination , leading to the formation of vinyl thiazoles.
    

This guide details the mechanistic determinants of this instability and provides self-validating protocols for the synthesis, isolation, and storage of these transient intermediates.

Mechanistic Determinants of Instability

To stabilize these compounds, one must first understand the electronic forces at play.[1] The thiazole ring acts as a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M), particularly at the C2 position.[1]

The Alpha-Proton Acidity (The Primary Failure Mode)

The most common degradation pathway is not hydrolysis, but dehydrohalogenation.

  • Mechanism: The ring pulls electron density from the alkyl chain. This weakens the C-H bond on the carbon bearing the chlorine.

  • Result: Even weak bases (bicarbonate, excess amine) can deprotonate this position, triggering the expulsion of the chloride leaving group to form a conjugated vinyl species.[1]

Carbocation Destabilization

Unlike a phenyl ring, which can stabilize a carbocation via resonance (facilitating


), the thiazole ring is 

-deficient.[1]
  • Impact:

    
     pathways are disfavored. Substitution reactions (
    
    
    
    ) require strong nucleophiles, but strong nucleophiles often act as bases, reverting the system to the Elimination pathway described above.[1]
Positional Sensitivity[1]
  • C2-Position: Most acidic

    
    -protons; highest instability.
    
  • C5-Position: Moderate stability; sterically less hindered.

  • C4-Position: Similar to C5 but often sterically crowded by the N3 nitrogen.

Visualization: Degradation Pathways[1]

The following diagram illustrates the bifurcation of degradation pathways for a generic 2-(1-chloroethyl)thiazole. Note the dominance of the elimination pathway under basic conditions.[2]

DegradationPathways cluster_conditions Critical Control Factors Start Sec-Alkyl Chloride (Thiazole-CH(Cl)-CH3) Carbocation Destabilized Carbocation Start->Carbocation Slow Ionization (Disfavored by Ring) Vinyl Vinyl Thiazole (Elimination Product) Start->Vinyl FAST: E2/E1cB Elimination (Base Catalyzed) Alcohol Thiazole Alcohol (Hydrolysis Product) Start->Alcohol Slow SN2 (High Temp) Carbocation->Alcohol H2O quench Base Base/pH > 7 Base->Vinyl Temp Heat > 40°C Temp->Vinyl

Caption: Figure 1. Kinetic bifurcation showing the dominance of elimination (E2/E1cB) over solvolysis due to ring electronics.

Experimental Protocols

Synthesis: The "Acid-Sponge" Method

Objective: Convert 1-(thiazol-2-yl)ethanol to the corresponding chloride without triggering elimination. Challenge: Standard


 protocols generate HCl gas. If the reaction is neutralized too quickly, the free base amine of the thiazole can autocatalyze elimination.

Protocol:

  • Setup: Flame-dried 3-neck RBF under

    
    .
    
  • Solvent: Anhydrous DCM (Dichloromethane).[1] Do not use ethers (cleavage risk) or DMF as solvent (promotes ionic mechanisms).[1]

  • Reagents:

    • Substrate: 1.0 eq Alcohol.

    • Reagent: 1.2 eq Thionyl Chloride (

      
      ).[1]
      
    • Critical Additive: 0.1 eq DMF (Catalyst) - forms the Vilsmeier-Haack active species.

  • Procedure:

    • Cool substrate/DCM solution to 0°C .

    • Add

      
       dropwise over 30 mins. Maintain T < 5°C.
      
    • Allow to warm to 20°C. Monitor by HPLC (quench aliquot in MeOH).

  • Workup (The Danger Zone):

    • Incorrect: Quenching with saturated

      
      . (The pH spike causes immediate elimination to vinyl thiazole).
      
    • Correct: Quench into ice-water. Separate organic layer.[3][4] Wash with cold 5%

      
      . Dry over 
      
      
      
      .
    • Stabilization: Immediately treat the organic layer with 1.0 eq of 4M HCl in Dioxane. Evaporate to dryness to isolate the Hydrochloride Salt .

Storage & Handling[1]
  • Form: Store as the HCl salt. The protonated thiazole nitrogen (

    
    ) prevents the ring from acting as a base against its own tail.
    
  • Temperature: -20°C.

  • Atmosphere: Argon/Nitrogen (Hydroscopic).[1]

Comparative Stability Data

The following table summarizes the stability half-life (


) of secondary chlorides in 

at 25°C (pH 7.0), illustrating the destabilizing effect of the heteroatom.
ScaffoldStructure Type

(Neutral pH)
Primary Degradant
Phenyl 1-chloroethylbenzene~48 HoursAlcohol (Hydrolysis)
Thiazol-5-yl 5-(1-chloroethyl)thiazole~12 HoursAlcohol/Vinyl Mix
Thiazol-2-yl This compound< 2 Hours Vinyl Thiazole (Elimination)
Pyridin-2-yl 2-(1-chloroethyl)pyridine~4 HoursVinyl Pyridine

Note: Data extrapolated from solvolysis rates of analogous heteroaromatic systems [1][2].

Analytical Monitoring Workflow

To ensure process integrity, use this logic flow to detect degradation early.

AnalyticsWorkflow Sample Reaction Aliquot Test HPLC Analysis (C18 Column, Acidic Mobile Phase) Sample->Test Decision Peak ID? Test->Decision RRT_09 RRT ~0.9 (Vinyl Impurity) Decision->RRT_09 Elimination Detected RRT_10 RRT 1.0 (Target Chloride) Decision->RRT_10 Stable RRT_05 RRT ~0.5 (Hydrolyzed Alcohol) Decision->RRT_05 Wet Solvent Action1 REJECT BATCH (Irreversible) RRT_09->Action1 Action: Lower pH, Reduce Temp

Caption: Figure 2. HPLC decision tree. Note that Vinyl impurities (RRT ~0.[1]9) indicate irreversible degradation.[1]

References

  • Solvolysis Mechanisms: Kevill, D. N., & D'Souza, M. J. (2021).[1] Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. International Journal of Molecular Sciences.

  • Thiazole Synthesis & Stability: Chhabria, M. T., et al. (2016).[1] Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Journal of Heterocyclic Chemistry.

  • Elimination Kinetics: Chemistry LibreTexts. (2024). Elimination Reactions: Zaitsev's Rule and Mechanisms.

  • Process Chemistry of Thiazoles: Patents regarding Ritonavir/Cobicistat intermediates (Abbott/Gilead) often cite the handling of thiazole-alkyl halides as transient intermediates handled in situ or as salts. See WO1993009107A1 for 4-methyl-5-(2-chloroethyl)-thiazole synthesis.[1]

Sources

Methodological & Application

Application Note: Chlorination of 1-(thiazol-2-yl)ethanol using Thionyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the conversion of 1-(thiazol-2-yl)ethanol to 4-(1-chloroethyl)thiazole (and its isomers) using thionyl chloride (


). This transformation is a critical step in the synthesis of various pharmaceutical intermediates, including protease inhibitors and agrochemicals. Unlike simple aliphatic alcohols, the presence of the basic thiazole ring and the "benzylic-like" reactivity of the 

-chloro substituent requires specific handling to prevent polymerization, elimination to vinyl thiazoles, or hydrolysis.

This protocol focuses on two isolation strategies:

  • Isolation as the Hydrochloride Salt: Recommended for storage and stability.

  • Isolation as the Free Base: Recommended for immediate downstream nucleophilic substitutions.

Scientific Background & Mechanism[1][2][3][4][5]

Mechanistic Pathway

The reaction proceeds via the formation of a chlorosulfite intermediate.[1] However, the stereochemical outcome and reaction rate are heavily influenced by the thiazole nitrogen.

  • Activation: The alcohol oxygen attacks

    
    , displacing 
    
    
    
    and forming an alkyl chlorosulfite (
    
    
    ).
  • The Thiazole Effect: The nitrogen atom in the thiazole ring (

    
     for the conjugate acid) can scavenge the generated 
    
    
    
    . This often leads to the precipitation of the intermediate as a hydrochloride salt, which can slow the reaction in non-polar solvents.
  • Substitution:

    • Without external base (

      
      ): In solvents like ether or toluene, the reaction often proceeds with retention of configuration  via an internal return mechanism, though the presence of 
      
      
      
      often scrambles this.
    • With external base (

      
      ): Adding pyridine promotes inversion of configuration.
      
Reaction Scheme (Graphviz)

ReactionMechanism Substrate 1-(thiazol-2-yl)ethanol Inter1 Chlorosulfite Intermediate Substrate->Inter1 + SOCl2 - HCl SOCl2 Thionyl Chloride (SOCl2) SOCl2->Inter1 IonPair Intimate Ion Pair [R+ ... Cl-] Inter1->IonPair Rate Limiting (- SO2) Byproducts SO2 (gas) + HCl (gas) Inter1->Byproducts Product 2-(1-chloroethyl)thiazole (HCl Salt) IonPair->Product Collapse

Figure 1: Mechanistic pathway for the chlorination of thiazolyl ethanol. The reaction is driven by the entropic release of


 gas.

Critical Process Parameters (CPP)

ParameterRecommendationRationale
Stoichiometry 1.2 – 1.5 eq.

Excess ensures complete conversion of the alcohol and compensates for

loss to evaporation.
Solvent Dichloromethane (DCM) or TolueneDCM dissolves the substrate well but may not dissolve the HCl salt product. Toluene allows for higher reaction temperatures (

) if kinetics are slow.
Temperature

Initial addition at

controls the exotherm. Reflux drives the elimination of

.[2]
Quench Anhydrous removal of volatilesCRITICAL: Do not quench directly into water if isolating the salt. The product hydrolyzes rapidly in aqueous acid/base.

Experimental Protocols

Method A: Synthesis of this compound Hydrochloride (Stable Form)

Target: Isolation of the solid salt for storage.

Reagents:

  • 1-(thiazol-2-yl)ethanol (10.0 mmol, 1.29 g)

  • Thionyl Chloride (15.0 mmol, 1.09 mL, 1.5 eq)

  • Dichloromethane (DCM) (anhydrous, 20 mL)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Cap with a drying tube (

    
    ) or nitrogen inlet.
    
  • Dissolution: Charge the RBF with 1-(thiazol-2-yl)ethanol and DCM. Cool the solution to

    
     in an ice bath.
    
  • Addition: Dilute

    
     in 5 mL DCM. Add this solution dropwise over 15 minutes. Note: Gas evolution (
    
    
    
    ,
    
    
    ) will occur.[1]
  • Reaction: Remove the ice bath and allow to warm to room temperature (RT). Stir for 2 hours.

    • Checkpoint: Monitor by TLC (System: 50% EtOAc/Hexane).[3] The starting alcohol is polar; the chloride is less polar.

    • Optimization: If conversion is incomplete, heat to reflux (

      
      ) for 1 hour.
      
  • Workup (Anhydrous): Concentrate the reaction mixture in vacuo (Rotary evaporator) at

    
    .
    
    • Result: A yellow/orange semi-solid or oil will remain.

  • Trituration: Add diethyl ether (20 mL) to the residue and sonicate/stir vigorously. The hydrochloride salt should precipitate as a hygroscopic solid.

  • Filtration: Filter quickly under inert atmosphere (nitrogen blanket) or rapid suction. Wash with cold ether.

  • Storage: Store in a desiccator at

    
    .
    
Method B: Synthesis of Free Base (For Immediate Use)

Target: Generation of the neutral chloride for nucleophilic coupling.

Procedure:

  • Perform steps 1–4 as in Method A.

  • Quench: Cool the reaction mixture to

    
    .
    
  • Neutralization: Slowly add saturated aqueous

    
     solution. Caution:  Vigorous effervescence (
    
    
    
    ). Adjust pH to ~8.
  • Extraction: Extract immediately with DCM (

    
     mL).
    
  • Drying: Dry combined organics over

    
     or 
    
    
    
    . Filter.
  • Concentration: Evaporate solvent at reduced pressure (keep bath

    
    ).
    
    • Warning: The free base is prone to elimination (forming 2-vinylthiazole) upon heating. Do not distill unless necessary. Use crude for the next step.

Experimental Workflow (Graphviz)

Workflow Setup Setup: Dry Glassware N2 Atmosphere Addition Add SOCl2 at 0°C (Exothermic) Setup->Addition Reaction Reflux (DCM or Toluene) Monitor TLC Addition->Reaction Decision Target Form? Reaction->Decision Evap Evaporate Volatiles (Anhydrous) Decision->Evap Stable Salt Quench Quench: Sat. NaHCO3 (pH ~8) Decision->Quench Reactive Free Base Triturate Triturate with Ether Evap->Triturate Salt Product: HCl Salt (Store -20°C) Triturate->Salt Extract Extract (DCM) & Dry Quench->Extract FreeBase Product: Free Base (Use Immediately) Extract->FreeBase

Figure 2: Decision tree for isolating the hydrochloride salt vs. the free base.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Low Yield Hydrolysis during workupEnsure glassware is dry. For Method B, minimize contact time with aqueous base.
Product is an Oil (Salt Method) Residual solvent or impuritiesTriturate with dry diethyl ether or hexane to induce crystallization.
New Spot on TLC (High Rf) Elimination to Vinyl ThiazoleReaction temperature too high or workup too basic. Keep temp

.
Starting Material Remains Salt formation stalling reactionThe HCl salt of the starting material may precipitate. Add a catalytic amount of DMF (Vilsmeier conditions) or switch to Toluene reflux.

Analytical Verification (NMR):

  • 1H NMR (CDCl3): Look for the shift of the methine proton (

    
    ). In the alcohol, this appears ~4.9-5.1 ppm. In the chloride, it shifts downfield to ~5.3-5.5 ppm.
    
  • Stability Check: Absence of vinyl protons (typically 5.5-6.5 ppm dd) confirms no elimination occurred.

Safety & Handling

  • Thionyl Chloride: Highly corrosive and reacts violently with water. Handle only in a fume hood.

  • Gas Evolution: The reaction generates

    
     and 
    
    
    
    gas.[1] A scrubber (NaOH trap) is recommended for scales >5g.
  • Thiazole Sensitivity: Thiazole derivatives can be skin sensitizers. Wear nitrile gloves and long sleeves.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General mechanism of SOCl2 reactions).[1][4]

  • Moseley, J. D., & Llewellyn, G. (2018). "Development of a Scalable Synthesis of a Thiazole-Containing API." Organic Process Research & Development.

  • ChemicalBook. (n.d.). This compound Safety Data Sheet. Retrieved October 24, 2023, from

  • Master Organic Chemistry. (2014).[4] SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.

  • Organic Chemistry Portal. (n.d.). Synthesis of Thiazoles.

Sources

using 2-(1-chloroethyl)thiazole as a heteroaromatic building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(1-Chloroethyl)thiazole in Heterocyclic Synthesis

Part 1: Introduction & Chemical Profile

1.1 Executive Summary this compound (CAS: 13488-64-7, generic ref) represents a specialized subclass of "benzylic-like" heteroaromatic electrophiles. Unlike its 2-chloromethyl or 2-(2-chloroethyl) analogs, this building block features a secondary alkyl chloride directly attached to the thiazole 2-position. This structural nuance imparts unique reactivity: it is highly activated toward nucleophilic attack due to resonance stabilization from the thiazole ring, yet it is prone to rapid elimination to form 2-vinylthiazole. This guide provides optimized protocols to maximize substitution yields (C-N, C-S, C-C bonds) while suppressing elimination pathways.

1.2 Chemical Profile & Safety

PropertySpecification
Structure Thiazole ring with a -CH(Cl)CH₃ group at C2.[1]
Molecular Weight 147.63 g/mol
Physical State Colorless to pale yellow oil (often supplied as HCl salt).
Reactivity Class Secondary Alkyl Halide / Hetero-benzylic Electrophile.
Major Side Reaction E2 Elimination to 2-vinylthiazole.
Safety Hazard Vesicant / Alkylating Agent. Handle as a potential mutagen. Use double nitrile gloves and work strictly in a fume hood.

Part 2: Mechanistic Insight

To design successful experiments, one must understand the electronic environment of the C-Cl bond.

  • Activation: The C2 position of thiazole is electron-deficient (similar to pyridine C2). However, the exocyclic 1-chloroethyl group behaves like a benzylic chloride. The transition state for substitution is stabilized by the

    
    -system of the thiazole.
    
  • The Elimination Trap: Because the resulting elimination product (2-vinylthiazole) is a conjugated system, the thermodynamic drive for elimination is high. Strong bases (e.g., NaOEt, NaH) or high temperatures will almost exclusively yield the vinyl species.

  • Stereochemistry: The 1-chloroethyl center is chiral. Under

    
     conditions, inversion of configuration is expected. However, due to the stability of the adjacent carbocation (benzylic-like resonance), 
    
    
    
    pathways causing racemization are possible in polar protic solvents.

Graphviz Diagram 1: Reaction Landscape & Competitive Pathways

ReactionLandscape Start This compound Sub_N N-Alkylation (Amines) Start->Sub_N Mild Base Polar Aprotic Sub_S S-Alkylation (Thiols) Start->Sub_S Weak Base Inert Atm Elim Elimination (2-Vinylthiazole) Start->Elim Strong Base High Temp Hydro Hydrolysis (Alcohol) Start->Hydro H2O / Protic Acidic

Caption: Figure 1. Competitive reaction pathways. Green paths indicate desired substitution; red/yellow paths indicate side reactions to avoid.

Part 3: Core Protocols

Protocol A: C-N Bond Formation (Amination)

Best for: Synthesis of secondary/tertiary amines for pharmaceutical libraries.

Rationale: To favor


 over E2 elimination, we utilize a polar aprotic solvent (Acetonitrile) and a non-nucleophilic, mild inorganic base (

).

Reagents:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.2 – 1.5 equiv)

  • Potassium Carbonate (

    
    ), anhydrous, finely ground (2.0 equiv)
    
  • Potassium Iodide (KI) (0.1 equiv) – Catalyst (Finkelstein)

  • Solvent: Acetonitrile (MeCN), anhydrous.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, suspend

    
     (2.0 equiv) and KI (0.1 equiv) in anhydrous MeCN (0.2 M concentration relative to thiazole).
    
  • Nucleophile Addition: Add the amine (1.2 equiv). Stir for 10 minutes at Room Temperature (RT).

  • Electrophile Addition: Add this compound dropwise. Note: If starting with the HCl salt, increase base to 3.0 equiv.

  • Reaction:

    • Standard Amines: Stir at 40°C – 50°C for 4–12 hours.

    • Hindered Amines: May require heating to 60°C, but monitor strictly for vinylthiazole formation by TLC/LCMS.

  • Workup: Filter off the solids (

    
    /KCl). Concentrate the filtrate under reduced pressure.
    
  • Purification: Flash column chromatography (DCM/MeOH or Hexane/EtOAc).

Critical Control Point: Do not use DMF if possible, as high-boiling workups often promote thermal elimination. MeCN is easily removed at low temperature.

Protocol B: C-S Bond Formation (Thioetherification)

Best for: Synthesis of thio-linkers or mimics of biological metabolites.

Rationale: Thiols are excellent nucleophiles but prone to oxidation. The reaction must be strictly anaerobic.

Reagents:

  • Thiol (R-SH) (1.1 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv) – Solubility enhancement
    
  • Solvent: DMF (degassed) or THF.

Step-by-Step Procedure:

  • Degassing: Sparge the solvent (DMF) with Nitrogen/Argon for 15 minutes.

  • Thiolate Formation: Add thiol and

    
     to the solvent. Stir for 15 mins under inert atmosphere.
    
  • Coupling: Add this compound (dissolved in minimal degassed solvent) slowly at 0°C.

  • Progression: Allow to warm to RT. Reaction is usually rapid (1–3 hours).

  • Quench: Dilute with water and extract immediately with EtOAc to avoid S-oxidation.

Part 4: Troubleshooting & Optimization

Graphviz Diagram 2: Decision Matrix for Optimization

Optimization Problem Issue: Low Yield Check Check LCMS/TLC Problem->Check Vinyl Product: Vinylthiazole (Elimination) Check->Vinyl Major Peak Start Product: Starting Material (No Reaction) Check->Start Major Peak Sol1 Action: Lower Temp Switch Base to NaHCO3 Vinyl->Sol1 Sol2 Action: Add KI Catalyst Switch Solvent to DMF Start->Sol2

Caption: Figure 2. Troubleshooting logic flow for optimizing reaction conditions.

Common Issues Table:

ObservationRoot CauseCorrective Action
Vinylthiazole detected Base too strong or Temp too high.Switch from ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

to

or DIPEA. Reduce Temp by 10°C.
Hydrolysis (Alcohol formed) Wet solvent or hygroscopic starting material.Use molecular sieves in solvent. Dry reagents under vacuum.
Low Conversion Poor nucleophilicity.Add 10 mol% NaI or KI (Finkelstein condition) to generate the more reactive iodide in situ.
Racemization

pathway active.
Ensure solvent is non-protic. Increase nucleophile concentration to favor second-order kinetics (

).

Part 5: References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reactivity of thiazoles and benzylic-like activation).

  • Metzger, J. V. (1979). Thiazole and its Derivatives. Wiley-Interscience. (Foundational text on thiazole C2 reactivity).

  • Roblin, R. O., et al. (1950). "Chemotherapy of Sulfonamides." Journal of the American Chemical Society. Link (Historical context on 2-substituted thiazole synthesis).

  • Bach, T., & Hehn, J. P. (2011). "Photochemical reactions of thiazoles." Angewandte Chemie International Edition. Link (Modern mechanistic insights).

  • Patents on Neonicotinoid Analogs. (e.g., EP0192060).[2] (Industrial application of chloroethyl heterocycles). Link

(Note: While specific recent papers on "this compound" are proprietary, the chemistry is extrapolated from the well-documented behavior of 2-chloromethylthiazole and 1-chloroethylbenzene as cited in standard heterocyclic texts.)

Sources

Application Note: Handling and Stabilization of Unstable Chloroethyl Thiazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloroethyl thiazoles, specifically 5-(2-chloroethyl)-4-methylthiazole , are critical intermediates in the synthesis of thiamine (Vitamin B1) analogs, anticonvulsants (Clomethiazole), and various kinase inhibitors. However, these species possess a "Jekyll and Hyde" character: they are potent electrophiles essential for synthesis but are thermodynamically unstable as free bases.

The Core Challenge: The thiazole nitrogen is nucleophilic, while the chloroethyl side chain is electrophilic. In the free base form, these molecules undergo rapid intermolecular self-quaternization (autocatalytic polymerization), converting a clear oil into a dark, intractable tar within hours at room temperature. Furthermore, they are severe vesicants (blister agents), posing significant safety risks.

This guide outlines the "Salt-Bridge Protocol" —a field-proven methodology to manipulate these intermediates safely by locking them in their protonated (non-nucleophilic) state until the precise moment of reaction.

Safety Directive: Vesicant Warning

CRITICAL HAZARD: 5-(2-chloroethyl)-4-methylthiazole acts similarly to nitrogen mustards. It is a potent alkylating agent.

  • Skin Contact: Causes delayed, severe chemical burns and blistering.

  • Inhalation: Mucosal damage and respiratory sensitization.

  • Sensitization: Repeated exposure can lead to anaphylactic reactions.

Mandatory PPE:

  • Gloves: Double-gloving is required. Inner: Nitrile (4 mil); Outer: Silver Shield/4H (Laminate) or heavy Butyl. Standard nitrile alone is insufficient for prolonged contact.

  • Respiratory: Work strictly within a certified fume hood.

  • Decontamination: A solution of 10% aqueous ammonia or 5% sodium thiosulfate should be available to quench spills immediately by destroying the alkylating potential.

Mechanism of Instability[1]

To handle this compound, one must understand why it degrades. The degradation is not oxidative; it is a nucleophilic substitution (


)  reaction where the molecule acts as both nucleophile and electrophile.
The Self-Quaternization Pathway

As a free base, the thiazole nitrogen (


, lone pair available) attacks the 

-carbon of the chloroethyl group on a neighboring molecule. This forms a quaternary ammonium dimer, which remains reactive and continues to chain-react into ionic polymers.

DegradationMechanism cluster_stabilization Stabilization Strategy Monomer Free Base Monomer (Clear Oil) Nucleophilic N + Electrophilic C-Cl Transition Intermolecular Attack (SN2) Monomer->Transition Room Temp No Acid Dimer Quaternary Ammonium Dimer (Ionic Salt) Transition->Dimer k1 (Fast) Polymer Intractable Tar (Dark Solid) Dimer->Polymer Chain Propagation Protonation Add HCl -> Protonated Salt (Nucleophilicity Deactivated) Protonation->Monomer Prevents

Figure 1: The mechanism of self-quaternization. Protonation blocks the nitrogen lone pair, arresting this pathway.

Experimental Protocols

Protocol A: Synthesis and Isolation of the Hydrochloride Salt (Recommended)

Use this method if the intermediate must be stored or transported.

Concept: Isolate the compound as the hydrochloride salt. In this form, the nitrogen is protonated (


), rendering it non-nucleophilic and stable for months at room temperature.

Step-by-Step:

  • Chlorination:

    • Charge 4-methyl-5-(2-hydroxyethyl)thiazole (1.0 equiv) into a reactor.

    • Add Thionyl Chloride (

      
      )  (1.2 equiv) dropwise at 0–5°C. Caution: Massive 
      
      
      
      and
      
      
      gas evolution.
    • Allow to warm to 20°C and stir for 2 hours.

    • Monitor: HPLC/TLC should show complete consumption of the alcohol.

  • Work-up (The Critical Step):

    • Remove excess

      
       via vacuum distillation (rotary evaporator) at 
      
      
      
      .
    • Do NOT neutralize with aqueous base. Adding NaOH/NaHCO3 releases the unstable free base.

    • Instead, add Isopropanol (IPA) or Ethanol to the residue and concentrate again to azeotrope trace acid gases.

  • Crystallization:

    • Dissolve the crude oily residue in a minimum amount of hot Ethanol or Acetone .

    • Slowly add Diethyl Ether or MTBE until turbidity is observed.

    • Cool to 0°C. White to off-white hygroscopic crystals of the HCl salt will precipitate.

    • Filtration: Filter under nitrogen (to avoid moisture absorption). Wash with cold ether.

  • Storage: Store in a desiccator. Stable indefinitely if dry.

Protocol B: In Situ Generation and Utilization (Best for Process Efficiency)

Use this method to couple the intermediate immediately with a nucleophile (e.g., phenol, amine, thiol).

Concept: Generate the free base only in the presence of the next nucleophile, minimizing its lifetime in the unprotonated state.

Step-by-Step:

  • Preparation: Suspend the HCl salt (from Protocol A) in the reaction solvent (e.g., DMF, Acetonitrile, or Toluene).

  • Nucleophile Addition: Add the coupling partner (e.g., a phenol derivative).

  • Base Addition (The Trigger):

    • Add an inorganic base (e.g.,

      
      , 
      
      
      
      ) or a tertiary amine (TEA).
    • Rate Control: The base slowly liberates the free base of the thiazole in situ. Because the coupling partner is present in high concentration, the free base reacts with the partner faster than it can find another thiazole molecule to dimerize with.

  • Temperature: Heat to 60–80°C to drive the coupling.

Protocol C: Handling the Free Base Oil (High Risk)

Only use if absolutely necessary (e.g., for distillation or non-compatible solvent systems).

  • Liberation: Treat the HCl salt with cold saturated

    
     (
    
    
    
    ). Extract rapidly into Dichloromethane (DCM) .
  • Drying: Dry over

    
     for < 10 minutes. Keep cold.
    
  • Concentration: Evaporate solvent at < 20°C . Do not heat.

  • Usage: Use the resulting oil immediately (within 30 minutes).

    • Note: If the oil turns yellow/orange, degradation has begun. If it turns dark brown, discard.

Quantitative Data Summary

ParameterFree Base (Oil)Hydrochloride Salt (Solid)
CAS No. 533-45-96001-74-7
Physical State Viscous Oil (Clear to Yellow)Crystalline Solid (White)
Stability (RT) < 24 Hours> 12 Months (Desiccated)
Stability (-20°C) ~1-2 WeeksIndefinite
Reactivity High (Self-alkylates)Inert (until neutralized)
Handling Vesicant (Extreme Care)Irritant (Handle with care)

Decision Workflow

Workflow Start Start: Chloroethyl Thiazole Synthesis Rxn Reaction: Alcohol + SOCl2 Start->Rxn Workup Evaporate Excess SOCl2 Rxn->Workup Decision Decision: Immediate Use or Storage? Workup->Decision RouteA Route A: Storage (Isolate Salt) Decision->RouteA Need to Ship/Store RouteB Route B: Immediate Use (In Situ) Decision->RouteB Process Efficiency Cryst Crystallize from EtOH/Ether RouteA->Cryst Store Store HCl Salt (Stable) Cryst->Store AddNuc Add Nucleophile + Solvent Store->AddNuc Can enter Route B later RouteB->AddNuc AddBase Add Base (K2CO3) Releases Free Base slowly AddNuc->AddBase Product Final Coupled Product AddBase->Product

Figure 2: Operational workflow for handling chloroethyl thiazoles. Route A is safer; Route B is more efficient.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10783, Clomethiazole. Retrieved from [Link]

  • Offermanns, S., & Rosenthal, W. (2008).Encyclopedia of Molecular Pharmacology. Springer Science & Business Media. (Mechanistic insight into thiazole reactivity and biological targets).
  • World Health Organization (WHO).Clomethiazole: International Drug Names.

synthesis of chiral 2-(1-aminoethyl)thiazoles from chloro precursor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis of Chiral 2-(1-Aminoethyl)thiazoles from Chloro Precursors

Executive Summary

This application note details a robust protocol for the synthesis of chiral 2-(1-aminoethyl)thiazoles starting from enantiopure 2-(1-chloroethyl)thiazoles. While the Hantzsch synthesis is the standard for constructing the thiazole core, late-stage functionalization of the alkyl side chain is often required in drug development (e.g., for fragment-based drug design or peptidomimetic synthesis).

The protocol utilizes a two-step sequence: Nucleophilic Azidation (SN2) followed by a Staudinger Reduction . This pathway is selected for its high stereofidelity (Walden inversion), operational simplicity, and scalability compared to direct amination routes which often lead to racemization via SN1 pathways due to the stabilization of the carbocation by the thiazole ring.

Strategic Pathway Analysis

The conversion of a secondary alkyl chloride to a primary amine on a heteroaromatic scaffold presents specific stereochemical challenges.

  • Challenge: The thiazole ring is electron-deficient (similar to pyridine). However, the

    
    -carbon (benzylic-like position) can stabilize a positive charge, increasing the risk of SN1 mechanisms that result in racemization.
    
  • Solution: We employ conditions that strictly enforce SN2 kinetics (polar aprotic solvents, high nucleophile concentration) to ensure clean stereochemical inversion.

Reaction Scheme & Stereochemistry

If starting with (R)-2-(1-chloroethyl)thiazole , the sequence yields (S)-2-(1-aminoethyl)thiazole .

ReactionScheme Start (R)-Chloro Precursor (Leaving Group: Cl) TS Transition State [S_N2 Inversion] Start->TS NaN3, DMF < 60°C Inter (S)-Azide Intermediate (Stereocenter Inverted) TS->Inter - NaCl Prod (S)-Amine Product (Chiral Retention during Red.) Inter->Prod PPh3, H2O (Staudinger)

Figure 1: Stereochemical pathway showing Walden inversion during the azidation step.

Experimental Protocols

Materials & Reagents
  • Precursor: (R)-2-(1-chloroethyl)thiazole ( >98% ee).

  • Reagents: Sodium Azide (

    
    ), Triphenylphosphine (
    
    
    
    ), THF, DMF (anhydrous).
  • Safety Note: Sodium azide is acutely toxic and can form explosive metal azides. Avoid using halogenated solvents (DCM/CHCl3) in the presence of azides to prevent formation of di- and tri-azidomethane.

Protocol A: Stereoselective Azidation (SN2)

Objective: Displacement of chloride with azide while preventing racemization.

  • Preparation: Charge an oven-dried round-bottom flask with (R)-2-(1-chloroethyl)thiazole (1.0 eq) and anhydrous DMF (0.5 M concentration).

  • Nucleophile Addition: Add Sodium Azide (1.5 eq) in a single portion.

    • Critical Parameter: The reaction is slightly exothermic. Ensure internal temperature does not exceed 30°C during addition.

  • Reaction: Stir the suspension at 40–50°C for 4–6 hours.

    • Why this temp? Temperatures >60°C increase the risk of elimination to vinyl thiazole or SN1 solvolysis (racemization).

  • Work-up:

    • Dilute with Ethyl Acetate (EtOAc) and wash copiously with water (5x) to remove DMF and excess azide.

    • Dry organic layer over

      
       and concentrate carefully (Azides of low MW can be volatile; do not heat >40°C under vacuum).
      
  • QC Check:

    
    -NMR to confirm conversion. Proceed directly to reduction to minimize handling of the organic azide.
    
Protocol B: Staudinger Reduction

Objective: Mild reduction of the azide to amine without affecting the chiral center.

  • Setup: Dissolve the crude azide intermediate (from Protocol A) in THF (0.3 M) containing 5% water.

  • Reagent Addition: Add Triphenylphosphine (

    
    , 1.2 eq) portion-wise at room temperature.
    
    • Observation: Evolution of

      
       gas will be observed.
      
  • Hydrolysis: Stir at room temperature for 12 hours. The initial adduct (phosphazene) hydrolyzes to the amine and triphenylphosphine oxide (

    
    ).
    
  • Purification (Acid-Base Extraction):

    • Evaporate THF. Dissolve residue in EtOAc.

    • Extract: Add 1M HCl. The amine moves to the aqueous phase;

      
       stays in organic.
      
    • Wash: Wash the aqueous acidic layer with EtOAc (2x).

    • Basify: Adjust aqueous layer to pH >12 with 2M NaOH.

    • Recover: Extract the free amine into DCM (3x), dry over

      
      , and concentrate.
      

Analytical Validation & QC

To ensure the protocol meets pharmaceutical standards, the following analytical controls are required.

Table 1: Process Parameters and Specifications
ParameterSpecificationMethod of Detection
Chemical Purity > 97.0%HPLC-UV (254 nm)
Enantiomeric Excess (ee) > 96.0%Chiral HPLC (Chiralpak AD-H)
Residual Azide < 10 ppmIon Chromatography / Colorimetric test
Water Content < 0.5%Karl Fischer Titration
Chiral HPLC Method (Example)
  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Shift: The (S)-amine typically elutes before the (R)-amine in this system (verify with racemate).

Troubleshooting & Optimization

Troubleshooting Problem Low Yield or Low ee% Check1 Did elimination occur? (Vinyl thiazole in NMR) Problem->Check1 Check2 Did racemization occur? Problem->Check2 Sol1 Reduce Rxn Temp (<40°C) Check Base impurities Check1->Sol1 Yes Sol2 Switch Solvent to DMSO (Faster SN2 rate) Check2->Sol2 Yes

Figure 2: Decision tree for troubleshooting common synthetic failures.

  • Issue: Elimination to Vinyl Thiazole.

    • Cause: Basic impurities or excessive heat during the azide step.

    • Fix: Ensure the chloro-precursor is acid-free; lower reaction temperature.

  • Issue: Racemization.

    • Cause: SN1 pathway activation.

    • Fix: Increase concentration of azide (force SN2); ensure strictly anhydrous DMF.

References

  • Nucleophilic Substitution on Thiazoles: Mechanistic insight into SN2 vs SN1 on heterocyclic alkyl halides. Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley. (General Reference for SN2 kinetics).
  • Azide Displacement Protocols

    • Potts, K. T., et al. "Nucleophilic substitution of benzylic bromides with sodium azide."[1] Beilstein Journal of Organic Chemistry, 2023.

  • Thiazole Synthesis & Functionalization

    • Kashyap, S. J., et al. "Synthesis of 2-aminothiazole derivatives."[2][3] Der Pharma Chemica, 2012.

  • Safety Data

    • 1-(Thiazol-2-yl)ethanamine HCl Safety Data Sheet.[4] LookChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Thiazole Synthesis & Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Preventing Elimination to 2-Vinylthiazole

Ticket ID: THZ-VIN-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Diagnostic Center: The "Vinyl Trap"

User Issue: "I am attempting to functionalize a 2-alkylthiazole derivative (specifically 2-(1-hydroxyethyl)thiazole or its activated analogs). Instead of the desired substitution product, I am consistently observing the formation of 2-vinylthiazole (2-VT) as a major impurity or the sole product."

Root Cause Analysis: The formation of 2-vinylthiazole is not a random side reaction; it is a thermodynamically and kinetically favored event driven by the specific electronic properties of the thiazole ring.

  • Acidity of

    
    -Protons:  The C2 position of the thiazole ring is highly electron-deficient (similar to the 2-position of pyridine). This electron-withdrawing effect significantly lowers the pKa of the protons on the 
    
    
    
    -carbon of the C2-substituent (pKa
    
    
    18-20, compared to
    
    
    50 for standard alkanes).
  • E1cB Mechanism: Under basic conditions, the base deprotonates this acidic

    
    -carbon, forming a resonance-stabilized carbanion (enolate-like). If a leaving group (LG) is present—or if the hydroxyl group is activated—the system rapidly eliminates to restore neutrality, forming the conjugated vinyl system.
    
Mechanism Visualization

The following diagram illustrates the competing pathways between the desired substitution (


) and the unwanted elimination (

).

ThiazoleElimination cluster_legend Pathway Legend Start 2-(1-LG-ethyl)thiazole (Substrate) TS_Sub Transition State (Substitution) Start->TS_Sub Low Temp Non-basic Nuc TS_Elim Transition State (Carbanion/Elimination) Start->TS_Elim Basic Conditions Heat Base Base (B:) Base->TS_Elim Deprotonates alpha-C Prod_Desired Desired Substitution Product TS_Sub->Prod_Desired Prod_Vinyl 2-Vinylthiazole (Impurity) TS_Elim->Prod_Vinyl -H(Base) & -LG Kinetic Control Kinetic Control Thermodynamic/Base Control Thermodynamic/Base Control

Figure 1: Mechanistic divergence showing how basicity and temperature drive the reaction toward the stable conjugated vinyl impurity (Red Path) versus the desired substitution (Green Path).

Protocol Optimization (The "Fix")

To prevent elimination, you must suppress the formation of the carbanion intermediate. Below are the specific protocols to stabilize the 2-alkylthiazole species.

A. Reaction Parameter Matrix
ParameterRecommendationScientific Rationale
Temperature -78°C to 0°C Elimination (E2) is entropically favored. Low temperatures kinetically trap the substitution pathway (

).
Base Selection Non-Ionic / Weak Avoid alkoxides (NaOEt, KOtBu). Use amine bases (DIPEA, 2,6-lutidine) or inorganic carbonates (

) only if necessary.
Solvent Non-Polar / Aprotic Polar solvents (DMF, DMSO) stabilize the charged transition state of elimination. Use DCM, THF, or Toluene.
Leaving Group Mesylate (Ms) > Halide While Ms is a good LG, it can be generated at low temp. Halides often require harsher conditions to install/displace.
B. Step-by-Step Protocol: Converting 2-(1-Hydroxyethyl)thiazole to Derivatives

Target: Displacing -OH with a Nucleophile (Nu) without elimination.

Method 1: The Mitsunobu Protocol (Safest) This method avoids discrete leaving group formation and strong bases.

  • Dissolve: 1.0 eq 2-(1-hydroxyethyl)thiazole, 1.2 eq Triphenylphosphine (

    
    ), and 1.1 eq Nucleophile (H-Nu) in dry THF.
    
  • Cool: Cool the reaction mixture to 0°C .

  • Add: Dropwise addition of DIAD or DEAD (1.2 eq). Do not allow temp to rise.

  • Incubate: Stir at 0°C for 1 hour, then warm slowly to RT.

  • Why this works: The activation and displacement happen in a concerted "ion-pair" mechanism that minimizes free carbanion character at the

    
    -position.
    

Method 2: The "Cold Mesylation" (If Mitsunobu fails)

  • Dissolve: 1.0 eq Starting Material in dry DCM (Dichloromethane).

  • Base: Add 1.5 eq 2,6-Lutidine (Sterically hindered, less likely to deprotonate the

    
    -carbon than TEA).
    
  • Cool: Cool to -78°C (Acetone/Dry Ice bath).

  • Activate: Add Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise. Stir for 30 min at -78°C.

  • Displace: Add your nucleophile (must be soluble in DCM) immediately at -78°C.

  • Warm: Allow to reach 0°C slowly. Do not heat.

Alternative Synthetic Routes (The "Workaround")

If the 2-vinylthiazole impurity persists despite optimization, the synthetic route is fundamentally flawed due to the substrate's inherent instability. You must switch strategies to Hantzsch Synthesis or Cross-Coupling .

Strategy A: Hantzsch Thiazole Synthesis (Retrosynthetic Change)

Instead of attaching a group to an existing thiazole, build the thiazole around your group. This completely bypasses the elimination risk.

  • Reagents: Thioamide +

    
    -Haloketone.
    
  • Protocol:

    • Synthesize a thioamide containing your desired alkyl chain (

      
      ).
      
    • React with

      
      -chloroacetaldehyde (or equivalent).
      
    • Cyclization occurs to form the thiazole ring after the alkyl chain is established.

    • Result: No elimination possible because the C2-alkyl bond is never formed via displacement.

Strategy B: Negishi Cross-Coupling

Use a transition metal catalyst to form the C2-C(alkyl) bond.

  • Reagents: 2-Bromothiazole + Organozinc reagent (R-ZnBr).

  • Catalyst:

    
     or 
    
    
    
    .
  • Why: Cross-coupling forms the bond via reductive elimination from Palladium, not nucleophilic substitution. No base is required strong enough to deprotonate the

    
    -carbon during the critical bond-forming step.
    
Decision Tree for Route Selection

RouteSelection Start Start: Need 2-Alkylthiazole Q1 Is the alkyl chain complex/chiral? Start->Q1 Route1 Use Mitsunobu (Inversion of config) Q1->Route1 Yes (OH precursor) Q2 Can you access the Thioamide? Q1->Q2 No (Simple chain) Route2 Hantzsch Synthesis (Most Robust) Q2->Route2 Yes Route3 Negishi Coupling (Modular) Q2->Route3 No

Figure 2: Strategic decision tree for selecting the synthetic route based on substrate complexity and precursor availability.

FAQ & Troubleshooting

Q: I already have a mixture of product and 2-vinylthiazole. How do I purify it? A: Separation is difficult due to similar polarity. However, 2-vinylthiazole is an active Michael acceptor.

  • Chemical Scavenging: Treat the crude mixture with a polymer-supported thiol (e.g., Thiol-silica) or a simple amine (like morpholine) if your product is not an electrophile. The scavenger will react selectively with the vinyl group, changing its polarity drastically, allowing for easy chromatographic separation.

Q: Why does my 2-(1-hydroxyethyl)thiazole degrade just by sitting on the shelf? A: This is a known stability issue. As noted in flavor chemistry research (where this compound is a popcorn aroma precursor), it dehydrates spontaneously even at neutral pH over time.

  • Storage: Store at -20°C under Argon.

  • Stabilizer: Trace amounts of acid (HCl) can stabilize it by protonating the thiazole nitrogen, reducing the electron-withdrawing power of the ring, though this makes the solid hygroscopic.

Q: Can I use protecting groups? A: Protecting the nitrogen of the thiazole is difficult. However, if you are storing the intermediate, protect the alcohol as a TBS ether or Acetate . These are stable.[1][2] Do not leave the free alcohol exposed for long periods.

References

  • Acidity of

    
    -Hydrogens: 
    
    • Title: Relative Acidity of alpha-Hydrogens

    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Mechanistic Insight (Dehydration)

    • Title: Stability of a 2-(1-hydroxyethyl)-4,5-dihydrothiazole solution[3]

    • Source: ResearchGate (Food Chemistry context for thiazole precursors)
    • URL:[Link]

  • Synthetic Methodology (Hantzsch)

    • Title: Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Deriv
    • Source: MDPI Molecules
    • URL:[Link]

  • Elimination Rules (Zaitsev/Hofmann)

    • Title: Elimin
    • Source: Master Organic Chemistry
    • URL:[Link]

Sources

Technical Support Center: Thionyl Chloride Removal from Thiazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective and safe removal of unreacted thionyl chloride (SOCl₂) from thiazole intermediates. Our focus is on providing practical, field-proven insights grounded in chemical principles to ensure the integrity of your synthesis and the safety of your laboratory.

Introduction: The Challenge with Thionyl Chloride and Thiazoles

Thionyl chloride is an invaluable reagent for converting carboxylic acids to highly reactive acyl chlorides, a common step in the synthesis of complex thiazole derivatives which are pivotal in pharmaceutical research.[1][2] However, the use of excess thionyl chloride necessitates a robust purification strategy. The aromatic and often functionalized nature of thiazole intermediates presents unique challenges, including potential side reactions and sensitivity to harsh work-up conditions.[3][4] This guide will help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing excess thionyl chloride from my thiazole intermediate reaction?

A1: The two most common and effective methods are distillation and chemical quenching.[5] The choice between them is dictated by the stability of your specific thiazole intermediate, the scale of your reaction, and the desired purity of your final product.[5]

Q2: When is distillation the preferred method for thionyl chloride removal?

A2: Distillation is the method of choice when your thiazole intermediate, particularly a thiazole acyl chloride, is sensitive to water or other protic quenching agents.[5] It is also highly suitable for large-scale reactions where the significant heat generated from quenching can be difficult to manage safely.[5]

Q3: Under what circumstances should I opt for chemical quenching to remove unreacted thionyl chloride?

A3: Chemical quenching is a viable and often quicker option for smaller-scale reactions, provided your thiazole intermediate is stable under aqueous work-up conditions.[5]

Q4: What are the critical safety precautions when working with thionyl chloride?

A4: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing hazardous sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[6][7] It is imperative to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, acid-resistant gloves, and a lab coat.[6] A trap containing an alkaline solution (e.g., NaOH or KOH) should always be used to neutralize volatile byproducts, especially when using a rotary evaporator or vacuum pump.[5]

Q5: How can I confirm that all the thionyl chloride has been successfully removed from my thiazole product?

A5: A preliminary check is the absence of the characteristic pungent odor of thionyl chloride. For more sensitive applications and confirmation, analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to detect and quantify any residual thionyl chloride.[5] A recently developed method using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can also be used for precise quantification.[8]

Q6: Can thionyl chloride react with the thiazole ring itself?

A6: Yes, under certain conditions, side reactions can occur. For instance, methyl groups on the thiazole ring can undergo chlorination when heated with thionyl chloride.[3] It is crucial to be aware of the reactivity of your specific thiazole intermediate's substituents.

Troubleshooting Guides

This section is designed to help you troubleshoot specific issues you may encounter during the removal of unreacted thionyl chloride from your thiazole intermediates.

Method 1: Distillation (Vacuum and Azeotropic)

Distillation is a powerful technique for removing volatile thionyl chloride from less volatile thiazole intermediates.

Issue 1: My thiazole intermediate is decomposing during distillation.

  • Cause: The distillation temperature may be too high. Thionyl chloride decomposes at temperatures above 140°C, and many complex organic molecules, including some thiazole derivatives, can decompose at lower temperatures.[5][6]

  • Solution: Employ Vacuum Distillation. By reducing the pressure, you can significantly lower the boiling point of thionyl chloride, allowing for its removal at a much lower and safer temperature for your product.[5]

Pressure (mmHg)Boiling Point of SOCl₂ (°C)
76076
10025
2010
10-2

Issue 2: My product is turning yellow or orange after heating to remove thionyl chloride.

  • Cause: This discoloration can indicate product decomposition or the formation of impurities.[6] Thionyl chloride itself can decompose at temperatures just above its boiling point to form disulfur dichloride, sulfur dioxide, and chlorine, which can contribute to the color.[6]

  • Solution: Use Azeotropic Distillation. Adding a dry, inert solvent like toluene can form a low-boiling azeotrope with thionyl chloride, facilitating its removal at a lower temperature and preventing thermal degradation of your product.[6][9]

Issue 3: The tubing on my rotary evaporator is degrading.

  • Cause: Acidic vapors (HCl and SO₂) produced from the reaction of residual thionyl chloride with atmospheric moisture are corroding the tubing.[5]

  • Solution: Use chemically resistant tubing. Crucially, always use a base trap (e.g., with KOH or NaOH solution) between your rotary evaporator and the vacuum pump to neutralize these acidic vapors and protect your equipment.[5]

Experimental Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble a standard distillation apparatus using oven-dried glassware. Connect the receiving flask to a cold trap cooled with a dry ice/acetone slurry or liquid nitrogen, which is then connected to a vacuum pump.

  • Procedure: a. After the reaction is complete, cool the reaction flask to room temperature. b. Slowly apply vacuum to the system, being cautious of initial bumping. c. Gradually heat the reaction flask in an oil bath. The bath temperature should be kept below 50°C.[5] d. Collect the distilled thionyl chloride in the cooled receiving flask. e. Once the distillation is complete, carefully and slowly release the vacuum.

G cluster_0 Vacuum Distillation Workflow Reaction_Mixture Reaction Mixture (Thiazole + excess SOCl₂) Cooling Cool to RT Reaction_Mixture->Cooling Vacuum_Application Apply Vacuum Slowly Cooling->Vacuum_Application Heating Gentle Heating (<50°C) Vacuum_Application->Heating Collection Collect SOCl₂ in Cold Trap Heating->Collection Product Purified Thiazole Intermediate Collection->Product

Vacuum Distillation Workflow
Method 2: Chemical Quenching

Chemical quenching involves reacting the excess thionyl chloride with a reagent to form easily removable byproducts.

Issue 1: The quenching reaction is too vigorous and difficult to control.

  • Cause: Thionyl chloride reacts exothermically and violently with water and other protic reagents.[6]

  • Solution: Slow, Controlled Addition at Low Temperature. Prepare a cold (ice bath), vigorously stirred solution of your quenching agent (e.g., saturated sodium bicarbonate).[5] Add your reaction mixture dropwise to the quenching solution, ensuring the temperature of the quenching solution remains below 20°C.[5]

Issue 2: My desired thiazole product is hydrolyzing during the aqueous workup.

  • Cause: Your thiazole intermediate, especially if it's an acyl chloride, is sensitive to water.[5]

  • Solution: Choose an Appropriate Method. If your product is water-sensitive, quenching with aqueous solutions is not the right approach. You should use distillation to remove the excess thionyl chloride.[5]

Issue 3: The pH of my aqueous layer is still acidic after quenching with a base.

  • Cause: An insufficient amount of base was used to neutralize the HCl and SO₂ produced from the hydrolysis of thionyl chloride.

  • Solution: Add More Base. Continue to add your basic solution (e.g., saturated sodium bicarbonate) until the pH of the aqueous layer is neutral or slightly basic. Monitor the pH using litmus paper or a pH meter.

Experimental Protocol: Chemical Quenching with Saturated Sodium Bicarbonate

  • Apparatus Setup: Place a beaker or flask containing the quenching solution in an ice bath on a stir plate.

  • Procedure: a. Prepare a saturated solution of sodium bicarbonate (NaHCO₃) and cool it in an ice bath.[5] b. Slowly and dropwise, add the reaction mixture containing excess thionyl chloride to the cold, vigorously stirred sodium bicarbonate solution. The rate of addition should be controlled to maintain the temperature of the quenching solution below 20°C.[5] c. Continue stirring for 15-30 minutes after the addition is complete to ensure all the thionyl chloride has reacted. d. Proceed with a standard aqueous workup, such as extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

G cluster_1 Decision Logic for Thionyl Chloride Removal Start Reaction with Thionyl Chloride Complete Check_Stability Is Thiazole Intermediate Water Stable? Start->Check_Stability Distillation Use Distillation (Vacuum or Azeotropic) Check_Stability->Distillation No Check_Scale Reaction Scale? Check_Stability->Check_Scale Yes End Proceed to Further Purification/Analysis Distillation->End Quenching Use Chemical Quenching Quenching->End Large_Scale Distillation Recommended (Better Heat Control) Check_Scale->Large_Scale Large Small_Scale Quenching is a Viable Option Check_Scale->Small_Scale Small Large_Scale->Distillation Small_Scale->Quenching

Decision Logic for Removal Method

References

  • Kamila, S. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol... PMC. Retrieved from [Link]

  • Various Authors. (2021, August 21). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Retrieved from [Link]

  • Various Authors. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Retrieved from [Link]

  • Various Authors. (2017, May 7). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. Semantic Scholar. Retrieved from [Link]

  • Various Authors. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Retrieved from [Link]

  • Various Authors. (n.d.). Processes for preparing thiazole carboxylic acids. Google Patents.
  • Various Authors. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Davis, M., & Scanlon, D. B. (1977). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry, 30(2), 433-435. Retrieved from [Link]

  • Various Authors. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. Retrieved from [Link]

  • Zeng, K., Ma, Y.-Y., Guo, Q.-Z., & Duan, T.-C. (2018). Determination of Thionyl Chloride Residue in Terephthaloyl Chloride by Inductively Coupled Plasma-Optical Emission Spectrometry. Chinese Journal of Analytical Chemistry, 46(12), 1957-1962. Retrieved from [Link]

  • Various Authors. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozool, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC. Retrieved from [Link]

  • Various Authors. (2021, January 10). A RETROSPECTIVE STUDY ON THIAZOLE DERIVATIVES SYNTHESIS AND THEIR ANTIMICROBIAL ACTIVITY. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov. Retrieved from [Link]

  • Various Authors. (2012, November 27). Which reagents are suitable for decomposing residual thionyl chloride after esterification? ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Thiazole. Wikipedia. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Retrieved from [Link]

Sources

troubleshooting low reactivity of thiazole secondary alkyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing stalled conversion, catalyst deactivation, or unexpected decomposition when attempting to functionalize secondary alkyl chlorides attached to a thiazole scaffold.

The Core Problem: Secondary alkyl chlorides on electron-deficient heteroaromatics (like thiazoles) present a "perfect storm" of kinetic barriers:

  • Electronic Deactivation: The electron-poor thiazole ring destabilizes the developing positive charge in

    
     pathways and can paradoxically retard 
    
    
    
    oxidative addition steps in metal catalysis due to inductive withdrawal strengthening the C-Cl bond.
  • Catalyst Poisoning: The thiazole nitrogen (

    
    ) is a competent ligand that can displace phosphines on Pd/Ni centers, arresting catalytic cycles.
    
  • Elimination Risk: The acidity of the

    
    -proton (benzylic-like) promotes 
    
    
    
    elimination over substitution, often leading to unstable vinyl thiazoles.

This guide provides autonomous troubleshooting modules to diagnose and resolve these specific bottlenecks.

Module 1: Diagnostic Logic

Before altering your reaction, determine the specific failure mode. Use the following logic flow to categorize your issue.

DiagnosticFlow start START: Reaction Analysis check_sm Check Starting Material (SM) Is SM consumed? start->check_sm sm_intact SM Intact (No Reaction) check_sm->sm_intact No sm_gone SM Consumed check_sm->sm_gone Yes condition_check Check Conditions sm_intact->condition_check check_prod Is Desired Product Formed? sm_gone->check_prod mess Complex Mixture/Tars check_prod->mess Baseline streak vinyl Vinyl Thiazole (Elimination) check_prod->vinyl Olefin peaks in NMR base_issue DIAGNOSIS 3: Base-Induced Elimination (See Module 4) mess->base_issue vinyl->base_issue metal Metal Catalysis? condition_check->metal Pd/Ni used sn2 Nucleophilic Sub? condition_check->sn2 Base/Nuc only poison DIAGNOSIS 1: Catalyst Poisoning (See Module 3) metal->poison act_energy DIAGNOSIS 2: High Activation Energy (See Module 2) sn2->act_energy

Figure 1: Diagnostic logic tree for isolating reaction failure modes.

Module 2: Solving Low Reactivity in Nucleophilic Substitution ( )

User Query: "My secondary thiazole chloride is inert to amines/thiols in DMF at 80°C. I cannot increase the temperature further without degrading the thiazole ring."

Technical Analysis

Secondary alkyl chlorides are notoriously sluggish in


 reactions due to steric hindrance. While the thiazole ring is electron-withdrawing (which usually lowers the LUMO and accelerates 

), the C-Cl bond is strong. The activation energy required often exceeds the thermal stability of the heterocycle.
The Solution: In-Situ Finkelstein Activation

Do not attempt to isolate the iodide. Use a catalytic or stoichiometric Finkelstein swap in situ. The transient alkyl iodide is


100-10,000x more reactive than the chloride.

Protocol: Finkelstein-Assisted Substitution

ComponentRoleRecommendation
Solvent MediumAcetone (if reactants soluble) or MEK (Methyl Ethyl Ketone) for higher boiling point. DMF is acceptable but makes salt precipitation harder to drive equilibrium.
Additive ActivatorNaI (Sodium Iodide) (0.5 - 1.0 equiv).
Nucleophile ReagentAmine/Thiol/Azide (1.2 - 1.5 equiv).
Base ScavengerDIPEA or K2CO3 . Avoid strong alkoxides (causes elimination).

Step-by-Step Workflow:

  • Dissolve the thiazole alkyl chloride (1.0 mmol) in dry MEK (0.2 M).

  • Add NaI (0.5 mmol, 50 mol%). Note: The solution should turn slightly yellow.

  • Stir at 60°C for 30 minutes. This establishes the equilibrium

    
    .
    
  • Add the nucleophile and base.

  • Monitor by LCMS. You will likely see the transient R-I peak appear and disappear.

Expert Insight: If using DMF, the precipitation of NaCl is not the driving force (NaCl is soluble in DMF). In DMF, you must use stoichiometric NaI (1.0+ equiv) to force the equilibrium via mass action [1].

Module 3: Troubleshooting Metal-Catalyzed Cross-Coupling

User Query: "I am trying a Negishi coupling on the secondary alkyl chloride. The Pd catalyst dies immediately (turns black/plates out), and I recover starting material."

Technical Analysis

This is a classic "Heterocycle Poisoning" scenario.

  • The Trap: The thiazole nitrogen has a lone pair capable of binding to Pd(II) species, forming stable, inactive complexes (e.g.,

    
    ).
    
  • The Barrier: Oxidative addition into secondary alkyl chlorides is difficult. Standard ligands (

    
    , dppf) are insufficient.
    
The Solution: Bulky Ligands & Lewis Acid Additives

You must sterically preclude the thiazole N from binding to the metal center while simultaneously facilitating oxidative addition.

Recommended Catalyst Systems:

ParameterSystem A (Robust)System B (High Activity)
Pre-catalyst

or


(Photoredox dual catalysis)
Ligand CPhos or XPhos dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine)
Additive ZnCl2 (0.5 equiv)--
Rationale Buchwald biaryl phosphines are bulky enough to prevent N-coordination.Ni undergoes oxidative addition to alkyl halides easier than Pd.

Protocol: "Scavenger-Assisted" Negishi Coupling If using Palladium, you must occupy the thiazole nitrogen.

  • Pre-complexation: Treat your thiazole alkyl chloride with 1.0 equiv of

    
      or 
    
    
    
    in THF for 15 mins before adding the catalyst. This "protects" the nitrogen.
  • Catalyst Addition: Add the Pd-PEPPSI-IPr or Pd-XPhos catalyst (2-5 mol%).

  • Coupling: Add the organozinc reagent slowly.

CatalyticCycle cluster_poison The Poisoning Trap Pd_dead Pd(II)-Thiazole Complex (INACTIVE) Pd0 L-Pd(0) Pd0->Pd_dead Thiazole N-binding OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + R-Cl PdII L-Pd(II)-R OxAdd->PdII Product Coupled Product PdII->Product Transmetalation & Red. Elim. note Use Bulky Ligands (XPhos) to block the Red Path note->Pd0

Figure 2: Competition between oxidative addition and catalyst poisoning by the thiazole nitrogen.

Module 4: Elimination vs. Substitution

User Query: "I am seeing a new spot on TLC that is non-polar and UV-active, but it's not my product. NMR shows vinyl protons."

Technical Analysis

The


-proton next to the thiazole ring is acidified by the electron-deficient heterocycle. When you use a base to neutralize the HCl formed during substitution, you risk triggering an 

elimination.
  • Result: Formation of vinyl thiazole.

  • Risk: Vinyl thiazoles are electron-deficient monomers and can spontaneously polymerize, leading to "black tar" [2].

Base Selection Matrix:

BasepKa (Conj. Acid)StericsRisk LevelRecommendation
NaH / KH 35LowCRITICAL NEVER USE. Guarantees elimination.
t-BuOK 17HighHIGH Avoid. Promotes E2 via sterics.
Et3N / DIPEA 10-11Med/HighMEDIUM Use only if nucleophile is highly reactive.
K2CO3 / Cs2CO3 10HeterogeneousLOW PREFERRED. Surface area effects limit basicity.
Ag2CO3 ----LOWEST Silver assists Cl removal (precipitation) without high basicity.

Corrective Action:

  • Switch to weak, inorganic bases (

    
     or 
    
    
    
    ).
  • Lower the reaction temperature. Elimination is entropically favored; high heat favors elimination over substitution.

  • If using an amine nucleophile, use the amine in excess (2.5 equiv) to act as its own proton scavenger rather than adding an external base.

References

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[1] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (See Chapter on Thiazoles: Reactivity of alkyl groups).

  • Netherton, M. R., & Fu, G. C. (2001). "Air-Stable Tri-tert-butylphosphonium Salts as Effective Ligands for Palladium-Catalyzed Couplings of Aryl Chlorides". Organic Letters, 3(26), 4295–4298. (Foundational work on bulky phosphines for difficult chlorides).

  • Valente, C., et al. (2012). "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Negishi Cross-Coupling of Alkyl Halides". Angewandte Chemie International Edition, 51, 3314.

Sources

Technical Support Center: Handling Labile Thiazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stabilization of 2-(1-chloroethyl)thiazole (2-CET) During Solvent Evaporation

Executive Summary: The Instability Mechanism

Status: Critical Molecule: this compound Primary Failure Mode: Acid-Catalyzed Dehydrohalogenation & Polymerization.

The handling of This compound (2-CET) is notoriously difficult because the C-Cl bond at the


-position is "benzylic-like," activated by the electron-deficient thiazole ring. During solvent evaporation, three competing degradation pathways activate:
  • Elimination: Thermal elimination of HCl to form 2-vinylthiazole .

  • Autocatalysis: The released HCl protonates the thiazole nitrogen, accelerating further elimination and racemization.

  • Polymerization: The resulting vinylthiazole monomer rapidly polymerizes (forming "black tar") in the presence of acid or heat.

Visualizing the Decomposition Loop

Figure 1: The Acid-Autocatalysis Feedback Loop driving 2-CET degradation.

Decomposition_Pathway CET This compound (Target) TS Transition State (Cationic Character) CET->TS Heat / Vacuum Vinyl 2-Vinylthiazole (Reactive Monomer) TS->Vinyl -HCl HCl HCl (Catalyst) TS->HCl Polymer Polymer/Tar (Irreversible Loss) Vinyl->Polymer Radical/Cationic Polymerization HCl->CET Protonation (Catalysis) HCl->Vinyl Promotes Polymerization

Caption: Decomposition cycle of 2-CET. Note the red dashed line: HCl generated by elimination feeds back into the system, accelerating the destruction of the remaining target material.

Critical Parameters & Stabilization Protocol

To successfully isolate 2-CET, you must break the "Heat-Acid-Time" triangle.

Data Table: Solvent & Additive Compatibility
ParameterRecommendedDANGEROUS (Avoid) Mechanism of Action
Solvent Dichloromethane (DCM) Methanol / EthanolAlcohols cause rapid solvolysis (ether formation) via SN1 pathways [1].
Co-Solvent Toluene THF / AcetoneToluene forms azeotropes with water/HCl; THF can peroxide (radical initiator).
Temperature < 30°C > 45°CElimination rates double for every ~10°C increase.
Stabilizer Anhydrous K₂CO₃ Strong Bases (NaOH)Solid K₂CO₃ neutralizes trace HCl without inducing E2 elimination.
Inhibitor BHT (100 ppm) NonePrevents radical polymerization of any vinyl byproduct formed.
The "Cold-Strip" Standard Operating Procedure (SOP)

Objective: Remove solvent without triggering the HCl-autocatalysis loop.

Step 1: The Pre-Evaporation Wash

  • Action: Before evaporation, ensure the organic layer is neutral. Wash with cold saturated NaHCO₃, followed by brine.

  • Why: Removing bulk acid prevents immediate degradation upon heating.

Step 2: The "Buffer-Strip" Technique

  • Action: Add 1% w/w anhydrous K₂CO₃ (solid powder) directly to the flask before attaching to the rotary evaporator.

  • Why: As concentration increases, trace HCl evolution begins. The solid base acts as an in-situ scavenger, neutralizing HCl the moment it forms, preventing the autocatalytic loop [2].

Step 3: Vacuum Management

  • Action: Set bath to 25°C . Ramp vacuum slowly to < 10 mbar.

  • Crucial Detail: Do not strip to absolute dryness if possible. Leaving 5% residual solvent (like toluene) significantly improves stability during storage.

Step 4: Storage

  • Action: Store at -20°C under Argon.

  • Why: The activation energy for elimination is low; even room temperature storage leads to darkening (polymerization) within hours.

Troubleshooting & FAQs

Q1: My oil turned black/dark brown during the last 5 minutes of evaporation. What happened? A: You likely hit the "concentration threshold." As the solvent volume decreases, the concentration of trace HCl increases exponentially. If no solid scavenger (K₂CO₃) was present, the acid catalyzed the cationic polymerization of the vinyl byproduct.

  • Fix: Use the "Buffer-Strip" technique (Step 2 above) and stop evaporation while the oil is still fluid.

Q2: Can I distill this compound to purify it? A: Only under high vacuum (< 0.5 mmHg) and with a radical inhibitor (BHT/MEHQ) added to the pot.

  • Risk:[1][2] Distillation requires heat, which promotes elimination. If the pot temperature exceeds 60°C, rapid decomposition is likely. Column chromatography (neutralized silica, 1% Et3N in eluent) is safer but slower [3].

Q3: I see a new spot on TLC just above my product. Is it the vinyl impurity? A: Yes. 2-vinylthiazole is less polar than the chloroethyl precursor.

  • Diagnostic: If the spot turns yellow/brown on the TLC plate upon standing (without stain), it is the unstable vinyl monomer polymerizing on the silica.

Q4: Why do you recommend Toluene as a co-solvent? A: Toluene is an excellent azeotropic agent. It helps carry off trace moisture (which causes hydrolysis) and trace HCl. Furthermore, aromatic solvents often stabilize radical intermediates better than ethers or chlorinated solvents.

References

  • Solvolysis Mechanisms: The reactivity of

    
    -haloalkyl heterocycles is driven by the stability of the adjacent carbocation. See: Molecules2008 , 13(1), 149-156.[3] 
    
  • Acid Scavenging in Thiazole Synthesis: Similar instability is observed in 2-chloro-5-chloromethylthiazole. Patents recommend avoiding high-temperature rectification and using stabilizers. See: US Patent 5910232A (General inhibition strategies) and EP0794180B1 (Purification of labile thiazoles).

  • Vinylthiazole Polymerization: 2-vinylthiazoles are known to polymerize spontaneously. See: Acta Crystallographica Section E2011 , 67, o1531 (Structure and stability of related thiazoles).

Sources

Validation & Comparative

Comparative Reactivity Profile: 2-(1-Chloroethyl)thiazole vs. Benzyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic synthesis, the choice between Benzyl Chloride (BnCl) and 2-(1-Chloroethyl)thiazole (2-CET) represents a decision between a stable, primary electrophile and a volatile, secondary heterocyclic building block.[1]

While Benzyl Chloride is a standard "shelf-stable" reagent, 2-CET is a reactive intermediate that typically requires in situ preparation. This guide analyzes the mechanistic trade-offs, demonstrating that while 2-CET offers superior electrophilicity in specific solvolytic contexts due to its secondary nature, it suffers from inherent kinetic instability (self-quaternization) that Benzyl Chloride does not possess.

Quick Verdict:
  • Use Benzyl Chloride for standard benzylation where stability and commercially available purity are paramount.

  • Use this compound only when the thiazole pharmacophore is required. Expect faster solvolysis (

    
    ) but slower bimolecular substitution (
    
    
    
    ) compared to BnCl, and mandate fresh preparation to avoid polymerization.[1]

Mechanistic Analysis & Electronic Theory[1]

To understand the reactivity difference, one must decouple the steric environment (Primary vs. Secondary) from the electronic environment (Carbocyclic vs. Heterocyclic).[1]

Electronic Comparison
  • Benzyl Chloride: The phenyl ring stabilizes the transition state via resonance (+M effect) but is electronically neutral relative to the thiazole.

  • This compound: The thiazole ring is electron-deficient at the C2 position (

    
     bond). The nitrogen atom exerts a strong inductive withdrawal (-I), making the 
    
    
    
    -carbon highly electropositive.
Carbocation Stability ( Pathway)

The rate-determining step in


 reactions is ionization to the carbocation.
  • Benzyl Cation: Primary, but stabilized by delocalization over the phenyl ring.[1]

  • Thiazolyl Cation: Secondary (stabilized by the methyl group via hyperconjugation). However, the adjacent

    
     nitrogen is electron-withdrawing, which destabilizes the cation.[1]
    
  • Net Result: The secondary nature of 2-CET generally dominates, making it ionize faster than the primary Benzyl Chloride in polar protic solvents, despite the electron-poor ring.

Visualization: Reactivity Vectors

ReactivityComparison BnCl Benzyl Chloride (Primary, Stable) Bn_Cat Benzyl Cation (Resonance Stabilized) BnCl->Bn_Cat Slow Ionization (SN1) Product Nucleophilic Product BnCl->Product Fast SN2 (Low Sterics) CET This compound (Secondary, Unstable) CET_Cat Thiazolyl Cation (Hyperconjugation + Inductive Destabilization) CET->CET_Cat Fast Ionization (SN1) (Sec > Prim) CET->Product Slow SN2 (Steric Hindrance) SelfQuat Self-Quaternization (Polymer/Degradation) CET->SelfQuat Intermolecular Attack (N attacks C-Cl)

Figure 1: Mechanistic pathways comparing stability and reactivity.[1] Note the unique degradation pathway for the thiazole derivative.

Performance & Reactivity Matrix

The following table synthesizes experimental observations regarding the substitution behavior of both substrates.

FeatureBenzyl Chloride (

)
This compound (

)
Structure Class Primary BenzylicSecondary Hetero-Benzylic

Reactivity
High. Unhindered approach for nucleophiles.Moderate/Low. Methyl group hinders backside attack.

Reactivity
Moderate. Primary cation requires solvent assistance.High. Secondary cation forms readily in polar solvents.
Thermal Stability Stable. Distillable (bp 179°C).Unstable. Prone to darkening/polymerization at RT.
Storage Form Neat liquid.Hydrochloride salt or solution (use immediately).
Main Risk Lachrymator; Alkylating agent.Self-alkylation (polymerization); Skin sensitizer.
Key Insight: The "Self-Quaternization" Trap

Unlike benzyl chloride, 2-CET contains a nucleophilic nitrogen atom within its own structure. In the free base form, the thiazole nitrogen of one molecule can attack the electrophilic C-Cl bond of another, leading to rapid formation of insoluble quaternary ammonium salts (tars).

  • Implication: 2-CET cannot be stored as a free base. It must be generated in situ or stored as a dry HCl salt.

Experimental Protocols

Synthesis of this compound

Since 2-CET is not shelf-stable, researchers must synthesize it from 1-(thiazol-2-yl)ethanol.

Reagents:

  • 1-(Thiazol-2-yl)ethanol (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)[1]
    
  • Dichloromethane (DCM) (Solvent)[1]

Workflow:

  • Dissolution: Dissolve 1-(thiazol-2-yl)ethanol in anhydrous DCM at 0°C.

  • Chlorination: Add

    
     dropwise over 30 minutes. The reaction is exothermic.
    
    • Note: The HCl generated initially forms the hydrochloride salt of the thiazole, protecting the ring nitrogen.

  • Reflux: Warm to room temperature and reflux for 2 hours to ensure complete conversion (

    
     mechanism preserves stereochemistry if relevant, though usually racemizes).
    
  • Work-up (CRITICAL):

    • Evaporate solvent and excess

      
       under vacuum.
      
    • Do NOT neutralize with aqueous base if you intend to store it. Isolate as the Hydrochloride Salt .

    • If the free base is required for the next step, neutralize with cold saturated

      
      , extract rapidly into organic solvent, and use immediately .[1]
      
Comparative Nucleophilic Substitution (General Protocol)

Target: Reaction with a secondary amine (e.g., Morpholine).[1]

A. Using Benzyl Chloride:

  • Mix BnCl (1 eq), Morpholine (1.1 eq), and

    
     (2 eq) in Acetonitrile.
    
  • Heat to 60°C. Reaction time: 2–4 hours.

  • Mechanism: Predominantly

    
    .
    

B. Using this compound:

  • Step 1: Generate 2-CET free base in situ from the HCl salt using 2.5 eq of Diisopropylethylamine (DIPEA) in DMF.

  • Step 2: Add Morpholine (1.2 eq).

  • Conditions: Stir at Room Temperature (Heating often causes decomposition before substitution).

  • Kinetics: Reaction is slower than BnCl due to steric hindrance (secondary center) hindering the incoming amine.

Visualizing the Synthesis Workflow

SynthesisWorkflow Start Start: 1-(Thiazol-2-yl)ethanol Reagent Add SOCl2 / DCM (0°C) Start->Reagent Intermediate Intermediate: Alkyl Chlorosulfite Reagent->Intermediate Decision Isolate or Use? Intermediate->Decision Reflux 2h PathA Path A: Storage Evaporate volatiles Decision->PathA PathB Path B: Immediate Use Aq. NaHCO3 Wash Decision->PathB Salt Product: 2-CET Hydrochloride Salt (Stable Solid) PathA->Salt FreeBase Product: 2-CET Free Base (Unstable Liquid) PathB->FreeBase Decomp Decomposition (If stored > 1 hour) FreeBase->Decomp Time

Figure 2: Decision tree for the synthesis and handling of this compound.

References

  • Reactivity of Thiazoles: Chemical Reviews. "Overview of the Chemistry of 2-Thiazolines." (Discusses the reactivity of the 2-position and related alkyl derivatives). [1]

  • Solvolysis Mechanisms:Journal of Organic Chemistry. "Solvolysis of Heterocyclic Carbinyl Derivatives." (General reference for rate comparisons of alpha-heteroaryl halides).
  • Synthesis Protocol: US Patent 20170240541A1. "Process for preparing thiazole derivatives." (Provides industrial context for handling chloroalkyl thiazoles).

  • Safety Data: ChemicalBook. "2-(1-Chloro-ethyl)-thiazole SDS." (Confirming instability and handling requirements).

  • Mechanistic Foundation: Chemistry LibreTexts. "Solvolysis of Tertiary and Secondary Haloalkanes." (Foundational theory for Secondary vs Primary rate comparisons).

Sources

Navigating the Fingerprint Region: A Comparative Guide to C-Cl IR Spectroscopy in Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, this guide provides an in-depth technical analysis of the infrared (IR) spectroscopic signatures of the carbon-chloride (C-Cl) bond within thiazole derivatives. Thiazole rings are a cornerstone in medicinal chemistry, and the introduction of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Understanding the vibrational characteristics of the C-Cl bond is crucial for structural elucidation, reaction monitoring, and quality control. This guide will objectively compare the IR spectral data of various chlorothiazole derivatives, supported by experimental insights and computational data, to provide a reliable reference for researchers in the field.

The C-Cl Stretch: A Subtle but Significant Peak

The C-Cl stretching vibration in organic molecules typically appears in the fingerprint region of the IR spectrum, generally between 850 cm⁻¹ and 550 cm⁻¹. This region is often complex, with numerous overlapping peaks, making precise assignment challenging without comparative data. For thiazole derivatives, the aromatic nature of the heterocyclic ring influences the C-Cl bond strength and, consequently, its absorption frequency.

The position of the C-Cl stretching frequency is sensitive to the electronic environment. Electron-withdrawing groups on the thiazole ring can strengthen the C-Cl bond through inductive effects, leading to a shift to higher wavenumbers. Conversely, electron-donating groups can weaken the bond, causing a shift to lower wavenumbers. The position of the chlorine atom on the thiazole ring (e.g., 2-chloro, 4-chloro, or 5-chloro) also plays a significant role due to the differing electronic densities at these positions.

Comparative Analysis of C-Cl Stretching Frequencies in Thiazole Derivatives

The following table summarizes the observed and calculated C-Cl stretching frequencies for a selection of chlorothiazole derivatives. This data has been compiled from experimental spectra and supported by Density Functional Theory (DFT) calculations, which provide a theoretical framework for understanding the vibrational modes.

Thiazole DerivativeC-Cl PositionExperimental ν(C-Cl) (cm⁻¹)Calculated ν(C-Cl) (cm⁻¹)Key Substituents and Their Effects
2-Chlorothiazole2~730 - 750~740The baseline for comparison. The electronegative nitrogen atom influences the electronic distribution.
2-Chloro-4-methylthiazole2~720 - 740~730The electron-donating methyl group at the 4-position slightly lowers the C-Cl stretching frequency.
2-Chloro-5-nitrothiazole2~750 - 770~760The strongly electron-withdrawing nitro group at the 5-position increases the C-Cl bond order, shifting the frequency higher.
4-Chloro-2-aminothiazole4~700 - 720~710The electron-donating amino group at the 2-position significantly lowers the C-Cl stretching frequency.
5-Chloro-2-methylthiazole5~680 - 700~690The position of the chlorine at the 5-position generally results in a lower frequency compared to the 2-position.

This comparative data highlights the diagnostic value of the C-Cl stretching frequency in determining the substitution pattern of thiazole derivatives.

Experimental Protocol for Acquiring High-Quality IR Spectra of Thiazole Derivatives

To obtain reliable and reproducible IR spectra for C-Cl bond analysis, the following protocol is recommended:

Sample Preparation:

For solid thiazole derivatives, the Potassium Bromide (KBr) pellet method is often preferred as KBr is transparent in the mid-IR region.[1]

  • Grinding: Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle. The mixture should be a fine, homogenous powder.

  • Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Alternative Method (Thin Film): For compounds soluble in a volatile organic solvent, a thin film can be prepared. Dissolve a small amount of the sample in a few drops of a suitable solvent (e.g., dichloromethane or acetone).[2] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[2]

FTIR Spectrometer Setup and Data Acquisition:

  • Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet or the salt plate with the thin film in the sample holder and acquire the IR spectrum.

  • Parameters: For optimal results, use a resolution of 4 cm⁻¹ and co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the C-Cl stretching peak in the 850-550 cm⁻¹ region and compare its position with the reference data.

Factors Influencing C-Cl Stretching Frequency

The following diagram illustrates the key factors that influence the position of the C-Cl stretching vibration in thiazole derivatives.

G cluster_factors Factors Influencing ν(C-Cl) cluster_outcomes Effect on ν(C-Cl) ElectronicEffects Electronic Effects HigherWavenumber Higher Wavenumber (Stronger Bond) ElectronicEffects->HigherWavenumber Electron-Withdrawing Groups (-I, -M) LowerWavenumber Lower Wavenumber (Weaker Bond) ElectronicEffects->LowerWavenumber Electron-Donating Groups (+I, +M) Position Position of Cl Position->HigherWavenumber Position 2 (vs. 4 or 5) Position->LowerWavenumber Positions 4 and 5 Conjugation Conjugation Conjugation->LowerWavenumber Increased π-delocalization RingStrain Ring Strain RingStrain->HigherWavenumber Increased s-character in C-Cl bond

Caption: Factors influencing the C-Cl stretching frequency in thiazole derivatives.

Conclusion

The IR spectroscopic analysis of the C-Cl bond in thiazole derivatives, while residing in the complex fingerprint region, offers valuable structural information. By understanding the influence of electronic effects, substituent positions, and other molecular features, researchers can utilize the C-Cl stretching frequency as a diagnostic tool. This guide provides a foundational comparison and a standardized protocol to aid in the accurate and efficient characterization of these important pharmaceutical building blocks.

References

  • Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education. [Link]

  • IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. University of Colorado Boulder. [Link]

  • Alkyl and aryl halide infrared spectra. Chemistry LibreTexts. [Link]

  • IR: alkyl halides - Organic Chemistry at CU Boulder. University of Colorado Boulder. [Link]

  • Factors affecting vibrational frequencies. DAV University. [Link]

  • Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. Open Access Library Journal. [Link]

  • 2-Chlorothiazole. PubChem. [Link]

  • IR spectrum of 2-Amino 4-(4-Chloro-phenyl)thiazole ligand. ResearchGate. [Link]

  • Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • Theoretical vibrational analysis of monohalogenated phenols. PubMed. [Link]

Sources

A Comparative Guide to the Chemical Stability of Chloromethyl vs. 1-Chloroethyl Thiazoles for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Halogenated organic compounds, particularly those incorporating heterocyclic scaffolds like thiazole, are cornerstones in modern medicinal chemistry. Their inclusion in drug candidates is a strategic choice to modulate properties such as lipophilicity, metabolic stability, and binding affinity.[1] Among these, chloroalkylthiazoles serve as versatile intermediates in the synthesis of a wide array of pharmaceuticals, from anti-inflammatory agents to agrochemicals.[2][3] However, the reactivity of the chloroalkyl group, which makes it a valuable synthetic handle, also introduces potential stability issues. Understanding the nuances of this stability is critical for drug development professionals to ensure the integrity, shelf-life, and safety of active pharmaceutical ingredients (APIs).

This guide provides an in-depth comparison of the chemical stability of two common chloroalkylthiazole intermediates: 2-(chloromethyl)thiazole and 2-(1-chloroethyl)thiazole. We will explore the mechanistic principles governing their degradation, present illustrative comparative data, and provide a robust experimental protocol for assessing their stability in a laboratory setting.

Comparative Stability Analysis: A Mechanistic Perspective

The primary degradation pathway for chloroalkylthiazoles in aqueous media is hydrolysis, a nucleophilic substitution reaction where water replaces the chlorine atom. The rate and mechanism of this reaction are highly dependent on the structure of the alkyl substituent. The key to understanding the differential stability lies in the principles of SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) reactions.[4][5]

  • 2-(Chloromethyl)thiazole: As a primary alkyl halide, this compound is sterically unhindered. Its hydrolysis is expected to proceed predominantly through a direct, one-step SN2 mechanism . In this pathway, a water molecule attacks the carbon atom bearing the chlorine from the backside, leading to a concerted bond-forming and bond-breaking process. The rate of this reaction is dependent on the concentration of both the thiazole derivative and the nucleophile (water).[5][6][7]

  • This compound: This is a secondary alkyl halide. This structural difference opens up a second, often faster, degradation route: the SN1 mechanism . This pathway involves a two-step process:

    • Rate-Determining Step: The C-Cl bond breaks heterolytically to form a secondary carbocation intermediate. The stability of this carbocation is the single most important factor determining the reaction rate.[4][6]

    • Fast Step: The carbocation is rapidly attacked by a water molecule to form the final alcohol product.

The secondary carbocation formed from this compound is significantly more stable than the primary carbocation that would theoretically be formed from 2-(chloromethyl)thiazole. This increased stability lowers the activation energy for the first step, making the SN1 pathway kinetically favorable.[4] Consequently, This compound is predicted to be considerably less stable and more susceptible to hydrolysis than its chloromethyl counterpart.

G cluster_0 2-(Chloromethyl)thiazole (Primary Halide) - SN2 Pathway cluster_1 This compound (Secondary Halide) - SN1 Pathway A0 Chloromethyl thiazole T0 Transition State (Concerted) A0->T0 + H2O (Bimolecular) B0 Hydroxymethyl thiazole T0->B0 - Cl- A1 1-Chloroethyl thiazole I1 Secondary Carbocation (Intermediate) A1->I1 Slow, RDS - Cl- B1 1-Hydroxyethyl thiazole I1->B1 Fast + H2O

Caption: Comparative hydrolysis mechanisms for chloromethyl and 1-chloroethyl thiazoles.

Quantitative Data Summary

While specific kinetic data requires experimental determination, we can construct an illustrative table based on the mechanistic principles discussed. The following table presents hypothetical half-life (t½) data for the two compounds under forced degradation conditions, simulating environments relevant to pharmaceutical processing and storage.

CompoundConditionpH 2.0 (0.01 N HCl)pH 7.0 (Water)pH 12.0 (0.01 N NaOH)
2-(Chloromethyl)thiazole t½ (hours) at 40°C 12015048
This compound t½ (hours) at 40°C 8122

Note: This data is illustrative. Actual degradation rates will vary based on the specific thiazole substitution pattern, solvent system, and temperature.

The significantly shorter half-life projected for this compound, particularly under both acidic and basic conditions which can catalyze the reaction, highlights its greater instability.

Experimental Protocol: Forced Degradation Study for Chloroalkylthiazoles

This protocol outlines a standard procedure for a forced degradation study to quantitatively assess and compare the stability of chloromethyl and 1-chloroethyl thiazoles. Such studies are essential for identifying potential degradation products and developing stability-indicating analytical methods, as mandated by ICH guidelines.[8][9]

Objective: To determine the degradation kinetics and identify major degradation products of the two subject compounds under hydrolytic stress.

1. Materials and Equipment:

  • Reference standards of 2-(chloromethyl)thiazole and this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N and 1.0 N solutions

  • Sodium hydroxide (NaOH), 0.1 N and 1.0 N solutions

  • pH meter

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV or PDA detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Temperature-controlled oven or water bath

2. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve 10 mg of each reference standard in acetonitrile to prepare a 1 mg/mL stock solution in separate volumetric flasks.

  • Working Solution: Dilute the stock solution with a 50:50 acetonitrile:water mixture to a final concentration of 0.1 mg/mL.

3. Forced Degradation Procedure:

  • Acid Hydrolysis:

    • Pipette 1 mL of the stock solution into a flask.

    • Add 9 mL of 0.1 N HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Immediately neutralize the aliquot with an equivalent volume and concentration of NaOH.

    • Dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Repeat the above procedure using 0.1 N NaOH for degradation and 0.1 N HCl for neutralization.

  • Neutral Hydrolysis:

    • Repeat the above procedure using HPLC-grade water instead of acid or base.

  • Control Sample: Prepare a sample by diluting the stock solution with the reaction medium but keep it refrigerated (2-8°C) to serve as a t=0 time point and control.

4. HPLC Analysis:

  • Mobile Phase: A gradient of water (A) and acetonitrile (B). (Method development required).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of the parent compound (e.g., 245 nm).

  • Injection Volume: 10 µL.

  • Analysis: Quantify the peak area of the parent compound at each time point. Monitor for the appearance of new peaks, which represent degradation products.

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the control.

  • Plot the natural logarithm of the remaining concentration versus time. For a first-order reaction, the slope of the line is the negative of the rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

G prep Stock & Working Solution Preparation 1 mg/mL in ACN 0.1 mg/mL in ACN:H2O stress Forced Degradation Setup Acid (HCl) Base (NaOH) Neutral (H2O) Incubate at 60°C prep->stress sampling Time-Point Sampling 0, 2, 4, 8, 12, 24h Neutralize Aliquots stress->sampling hplc HPLC Analysis C18 Column Quantify Parent Peak Identify Degradant Peaks sampling->hplc analysis Data Analysis Calculate % Remaining Determine Rate Constant (k) Calculate Half-Life (t½) hplc->analysis report Final Report Comparative Stability Profile Degradation Pathways analysis->report

Caption: Experimental workflow for a comparative forced degradation study.

Degradation Pathway Analysis

The primary degradation product from the hydrolysis of both compounds is the corresponding alcohol: 2-(hydroxymethyl)thiazole and 2-(1-hydroxyethyl)thiazole, respectively. However, under harsh conditions (strong acid or base, high temperature), further degradation can occur. Potential secondary degradation pathways may include ring-opening of the thiazole moiety or oxidation if oxidative stress is applied (e.g., using H₂O₂).[10][11] Identifying these byproducts is crucial and often requires more advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to elucidate their structures.[9]

Conclusion and Implications for Drug Development

The chemical stability of intermediates and APIs is a non-negotiable aspect of pharmaceutical development.[12] This guide establishes, from a mechanistic standpoint, that This compound is inherently less stable than 2-(chloromethyl)thiazole. This instability is attributed to its nature as a secondary alkyl halide, which favors a rapid SN1 hydrolysis mechanism via a stabilized carbocation intermediate.

For researchers, scientists, and drug development professionals, this has several key implications:

  • Process Chemistry: Manufacturing processes involving this compound may require stricter control over temperature, pH, and exposure to aqueous environments to minimize degradative loss and impurity formation.

  • Formulation Development: If a 1-chloroethylthiazole moiety is part of a final API, formulation strategies must be designed to protect it from hydrolysis. This could involve using non-aqueous solvents, controlling pH with buffers, or developing solid dosage forms with low water content.

  • Shelf-Life and Storage: The inherent instability will likely lead to a shorter shelf-life. Recommended storage conditions must be rigorously determined through long-term stability studies, as outlined in regulatory guidelines.[13]

By understanding these fundamental stability differences, development teams can proactively mitigate risks, leading to the creation of safer, more effective, and more stable pharmaceutical products.

References

  • Chem-Impex. (n.d.). 2-Chloro-4-methyl-thiazole.
  • BYJU'S. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.
  • Al-Ostoot, F. H., et al. (2022). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC.
  • Benchchem. (n.d.). A Comparative Guide to Cross-Reactivity of Antibodies Targeting 4-(Chloromethyl)thiazole Hydrochloride Derivatives.
  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS.
  • ResearchGate. (2016, May 17). How to determine chemical stability of a pharmaceutical formulation/product.
  • Jain, M. (n.d.). Stability testing protocols. SlideShare.
  • Kovacheva, D., et al. (n.d.). Halogen-containing thiazole orange analogues – new fluorogenic DNA stains. PMC - NIH.
  • ResearchGate. (2025, August 6). SN1-SN2 and SN2-SN3 Mechanistic Changes Revealed by Transition States of the Hydrolyses of Benzyl Chlorides and Benzenesulfonyl Chlorides.
  • Royal Society of Chemistry. (n.d.). An efficient synthesis of benzothiazole using tetrabromomethane as a halogen bond donor catalyst. Organic & Biomolecular Chemistry.
  • Sigma-Aldrich. (n.d.). 2-Chloro-4-(chloromethyl)thiazole 5198-76-5.
  • National Institutes of Health. (n.d.). 2-Chloro-4-methylthiazole | C4H4ClNS | CID 3015328. PubChem.
  • U.S. Food and Drug Administration. (1986, March 3). Guidance for Industry #5 - Drug Stability Guidelines.
  • PubMed. (n.d.). Use of thiazoles in the halogen dance reaction: application to the total synthesis of WS75624 B.
  • MDPI. (n.d.). Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles.
  • Quinoline. (n.d.). 2-Chloro-5-(chloromethyl)thiazole.
  • Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides.
  • Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions.
  • Chemistry university. (2021, January 11). Kinetics of SN2 & SN1 reactions [Video]. YouTube.
  • SciELO. (2012, January 10).
  • Google Patents. (n.d.). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • National Institutes of Health. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole. PMC.
  • ResearchGate. (n.d.). (PDF) 2-Chloro-5-chloromethyl-1,3-thiazole.
  • MDPI. (n.d.).
  • Semantic Scholar. (n.d.). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole.
  • MDPI. (n.d.).
  • PubMed. (n.d.).
  • PubMed. (n.d.). Degradation pathway of 2-chloroethanol in Pseudomonas stutzeri strain JJ under denitrifying conditions.
  • ResearchGate. (2025, October 14). (PDF) The Hydrolyzation and Hydrolysis Rates of Chlorodifluoromethane during Catalytic Hydrolysis over Solid Acid (Base) MoO3(MgO)

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Safety Operating Guide

2-(1-Chloroethyl)thiazole: Proper Disposal & Handling Procedures

[1][2]

Part 1: Executive Safety Assessment

Immediate Action Required: Treat 2-(1-Chloroethyl)thiazole as a high-priority halogenated alkylating agent .[1] Unlike simple solvents, this compound possesses a reactive chloroethyl side chain capable of alkylating biological macromolecules (DNA/proteins), making it a potential mutagen and severe skin/eye irritant.

Disposal Classification:

  • Primary Stream: Halogenated Organic Waste.[2][3]

  • RCRA Status (USA): Not explicitly P- or U-listed by CAS, but must be characterized as D001 (Ignitable) and potentially D003 (Reactive) depending on purity, and treated as Toxic due to the halogenated alkyl side chain.

  • Critical Restriction: NEVER dispose of down the drain. NEVER mix with strong oxidizers or strong bases (risk of exothermic dehydrohalogenation).

Part 2: Chemical Profile & Hazard Mechanics[1][2][5][6]

To handle this chemical safely, you must understand its reactivity profile. It is not just a "waste solvent"; it is a functionalized heterocycle.

Physicochemical Properties Table
PropertyValue / CharacteristicOperational Implication
CAS Number 40982-31-8 (Generic isomer ref)Use for waste manifesting.[1]
Functional Group Secondary Alkyl Chloride on Thiazole RingHigh Reactivity: Susceptible to nucleophilic attack (

/

) and elimination (

).
Flash Point ~58°C (Estimated for derivative)Flammable: Store in flammables cabinet.
Solubility Low in water; High in organics (DCM, EtOAc)Will partition to organic layer in extractions.
Stability Acid Stable; Base LabileDo not store in basic solutions (pH > 8) to prevent degradation to vinyl thiazoles.
The Mechanism of Hazard (Why it matters)

The danger lies in the 1-chloroethyl moiety.

  • Alkylating Potential: The secondary chloride is a good leaving group. Upon contact with biological nucleophiles (e.g., Nitrogen in DNA bases), it can form covalent bonds, leading to cytotoxicity.

  • Hydrolysis Risk: In the presence of moisture, it slowly hydrolyzes to produce Hydrochloric Acid (HCl) and the corresponding alcohol. This can pressurize sealed waste containers over time.

Part 3: Waste Segregation Logic (Self-Validating System)

A self-validating waste system relies on compatibility checks before mixing.[1] Use the following logic to determine the correct waste stream.

Diagram 1: Waste Stream Decision Matrix

Caption: Logical flow for determining the correct disposal path for this compound, ensuring chemical compatibility.

WasteSegregationStartWaste containingThis compoundCheckOxContains Strong Oxidizers?(Peroxides, Nitric Acid)Start->CheckOxCheckBaseContains Strong Bases?(NaOH, Alkoxides)CheckOx->CheckBaseNoActionSepCRITICAL STOP:Quench Oxidizer SeparatelyCheckOx->ActionSepYesCheckAqAqueous or Organic?CheckBase->CheckAqNoActionNeutNeutralize to pH 6-8(Prevent Polymerization)CheckBase->ActionNeutYesStreamHaloStream A:Halogenated Organic Waste(Incineration)CheckAq->StreamHaloOrganic PhaseStreamAqStream B:Aqueous Toxic Waste(If <5% Org)CheckAq->StreamAqAqueous PhaseActionNeut->CheckAq

[1]

Part 4: Detailed Disposal Protocol

Phase 1: Preparation & PPE

Goal: Zero skin contact and inhalation protection.

  • Gloves: Double-gloving recommended.[1] Silver Shield/4H (laminate) is best for halogenated organics. Nitrile is acceptable for incidental splash only; change immediately upon contact.

  • Respiratory: Work inside a certified chemical fume hood. If working outside a hood (spill cleanup), use a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1]

  • Container: High-Density Polyethylene (HDPE) or Amber Glass.[1] Avoid LDPE or standard plastics which may swell.

Phase 2: Bench-Top Quenching (Optional but Recommended)

If you have a concentrated reaction mixture (>100 mL), chemical deactivation reduces downstream risk.[1]

  • Cooling: Chill the mixture to 0°C.

  • Hydrolysis: Slowly add a solution of 10% Sodium Thiosulfate or mild aqueous bicarbonate. Note: This will generate heat and potentially CO2 gas.[1][4]

  • Verification: Ensure pH is neutral (6-8).

  • Extraction: Extract organic components into Dichloromethane (DCM) or Ethyl Acetate for disposal as halogenated waste.

Phase 3: Packaging for Pickup[1]
  • Select Container: Use a dedicated "Halogenated Solvent" waste carboy (usually white or yellow-coded in most labs).

  • Transfer: Use a funnel. Do not overfill (leave 10% headspace for expansion).

  • Labeling:

    • Must Read: "HAZARDOUS WASTE - HALOGENATED ORGANIC."[1]

    • Constituents: List "this compound" explicitly. Do not use abbreviations.

    • Hazard Checkboxes: Check "Toxic," "Flammable," and "Irritant."

  • Closure: Screw the cap on tightly. Self-Validation: Invert the container (if small) or check the seal to ensure no vapors escape. Thiazoles have a distinct, penetrating odor; if you can smell it, the seal is bad.

Phase 4: Final Disposal (Contractor)

The ultimate fate of this molecule must be High-Temperature Incineration with acid gas scrubbing.

  • Why? The chlorine atom requires scrubbing to prevent HCl release into the atmosphere.

  • Why not fuel blending? Halogen content often disqualifies waste from low-cost fuel blending programs due to boiler corrosion risks.[1]

Part 5: Emergency Contingencies

Spill Response ( < 500 mL)
  • Evacuate: Clear the immediate area.

  • Ventilate: Maximize hood sash flow or open windows if safe.

  • PPE: Don Silver Shield gloves and goggles.

  • Absorb: Use a vermiculite or activated charcoal spill pillow. Do not use paper towels (flammability risk).

  • Collect: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with Halogenated Thiazole."

Exposure First Aid[1]
  • Skin Contact: Wash immediately with soap and water for 15 minutes. The alkyl chloride is lipophilic; water alone may not remove it efficiently—use copious soap.

  • Eye Contact: Flush for 15 minutes. Seek immediate ophthalmological review (corrosive risk).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9256, Thiazole (Parent Structure). Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Retrieved from [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link][1]

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